6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPEUQUZMPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in a wide range of biological interactions. The target molecule, 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine, represents a highly functionalized heterocyclic building block. Its structure incorporates several key features: a pyridine core, a bromine atom suitable for further cross-coupling reactions, a methoxy group that modulates the ring's electronics, and a 4-methylimidazole substituent, a common pharmacophore.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers and professionals in drug development and organic synthesis. We will delve into the strategic considerations behind the chosen route, the mechanistic underpinnings of each transformation, and detailed, field-proven protocols.
Retrosynthetic Analysis & Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction of the substituted pyridine core, followed by the formation or attachment of the imidazole ring. The most direct and reliable approach involves building the imidazole ring onto a pre-functionalized aminopyridine precursor. This avoids potential challenges with regioselectivity that could arise from cross-coupling a di-halogenated pyridine with 4-methylimidazole.
The chosen forward synthesis, therefore, begins with a common starting material, 2,6-dibromopyridine, and proceeds through three key stages:
-
Core Functionalization: Selective installation of nitro and methoxy groups to yield the key intermediate, 3-amino-6-bromo-2-methoxypyridine.
-
Intermediate Elaboration: Conversion of the aminopyridine into a suitable precursor for imidazole synthesis.
-
Imidazole Ring Annulation: Cyclization to form the final 4-methylimidazole ring.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of Key Precursor: 3-Amino-6-bromo-2-methoxypyridine
This initial phase focuses on transforming a simple, commercially available starting material into the highly substituted aminopyridine required for the final ring formation.
Step 1.1: Nitration of 2,6-Dibromopyridine
-
Objective: To introduce a nitro group at the C-3 position, which will serve as a precursor to the amine and as an activating group for the subsequent substitution reaction.
-
Causality: The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution. However, harsh conditions using a nitrating mixture (HNO₃/H₂SO₄) can achieve nitration. The substitution occurs at the 3-position (meta to the nitrogen), which is the least deactivated position for electrophilic attack.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.
-
Slowly add 2,6-dibromopyridine in portions, ensuring the temperature remains below 10 °C.
-
Once addition is complete, add fuming nitric acid dropwise, maintaining the low temperature.
-
After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to drive the reaction to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
-
The precipitated product, 2,6-dibromo-3-nitropyridine[2], can be collected by filtration, washed with cold water, and dried under vacuum.
Step 1.2: Selective Methoxylation via Nucleophilic Aromatic Substitution (S_N_Ar)
-
Objective: To selectively replace the bromine atom at the C-2 position with a methoxy group.
-
Causality: The presence of the electron-withdrawing nitro group at C-3, in conjunction with the inherent electron-withdrawing nature of the pyridine nitrogen, strongly activates the C-2 (ortho) and C-6 (para) positions towards nucleophilic attack.[3] The C-2 position is generally more reactive in such systems due to the combined activating influence.[4] This allows for a highly regioselective displacement of the C-2 bromine by a nucleophile like sodium methoxide, proceeding through a Meisenheimer-like intermediate.[3][5]
Experimental Protocol:
-
Dissolve 2,6-dibromo-3-nitropyridine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of sodium methoxide in methanol (commercially available or prepared by carefully adding sodium metal to methanol). A slight excess (e.g., 1.1-1.2 equivalents) is typically used.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromo-2-methoxy-3-nitropyridine. This product can be purified by column chromatography if necessary.
Step 1.3: Reduction of the Nitro Group
-
Objective: To convert the nitro group to a primary amine, yielding the pivotal 3-amino-6-bromo-2-methoxypyridine intermediate.
-
Causality: The reduction of an aromatic nitro group is a standard transformation. A common and effective method is the use of a metal in acidic medium, such as iron powder in acetic acid.[6] This method is often preferred for its cost-effectiveness and tolerance of other functional groups like halogens and ethers.
Experimental Protocol:
-
Create a slurry of iron powder in acetic acid and heat it to approximately 80 °C.
-
Add a solution of 6-bromo-2-methoxy-3-nitropyridine in acetic acid dropwise to the heated iron slurry.
-
After the addition is complete, continue stirring at an elevated temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Carefully neutralize the filtrate by slowly adding it to a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-amino-6-bromo-2-methoxypyridine[7][8][9], which can be used in the next step, often without further purification.
Part 2: Imidazole Ring Annulation
This phase details a reliable method for constructing the 4-methylimidazole ring directly onto the aminopyridine core, as adapted from established procedures.[10]
Caption: Workflow for Imidazole Ring Annulation.
Step 2.1: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide
-
Objective: To prepare the acyclic precursor that contains all the necessary atoms for the subsequent cyclization. This is a two-step process involving formylation followed by N-alkylation.
Experimental Protocol (Two Steps):
-
Formylation: Dissolve 3-amino-6-bromo-2-methoxypyridine in a suitable solvent. Add a formylating agent (e.g., acetic formic anhydride, prepared in situ from formic acid and acetic anhydride). Stir at room temperature until the reaction is complete. Work-up involves quenching with water and extracting the N-formyl product.
-
N-Alkylation: Dissolve the N-formyl intermediate in a polar aprotic solvent like DMF or acetone. Add a base (e.g., potassium carbonate or sodium hydride) followed by chloroacetone (1-chloro-2-propanone). Heat the mixture to facilitate the alkylation. After completion, the reaction is quenched with water and the product, N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide, is extracted and purified.
Step 2.2: Cyclization to form the Target Molecule
-
Objective: To execute the final ring-closing reaction to form the 4-methylimidazole moiety.
-
Causality: This reaction is a classic example of imidazole synthesis. Ammonium acetate serves as the nitrogen source for the imidazole ring. Under heating in acetic acid, the ketone and formyl groups of the precursor react with ammonia (from ammonium acetate) in a series of condensation and dehydration steps to form the stable aromatic imidazole ring.
Experimental Protocol: [10]
-
Dissolve ammonium acetate (a large excess, e.g., 5 equivalents) in glacial acetic acid under an inert atmosphere (e.g., Argon).
-
Add the N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide precursor to the mixture.
-
Heat the reaction system to a high temperature (e.g., 130 °C) with vigorous stirring for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with ice water.
-
Adjust the pH to neutral (pH 7) using a strong base, such as 50% sodium hydroxide solution. This will cause the product to precipitate.
-
Collect the solid product by filtration, wash it with water and then a non-polar solvent like ether to remove impurities.
-
Dry the solid under vacuum to yield the final product, this compound.
Part 3: Characterization Data
The final product should be thoroughly characterized to confirm its identity and purity. Below is a summary of expected analytical data based on the literature.[10]
| Analysis | Data |
| Appearance | Off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.72 (s, 1H), 7.39 (d, 1H), 7.16 (d, 1H), 6.91 (s, 1H), 4.03 (s, 3H), 2.29 (s, 3H) |
| LCMS | Purity: >99%, m/z: 267.9 [M+H]⁺ |
| TLC (40% EtOAc/Hexane) | R_f_ = 0.2 |
Part 4: Alternative Strategy - C-N Cross-Coupling
While the annulation strategy is proven, an alternative approach worth considering is the direct coupling of a di-halogenated pyridine with 4-methylimidazole using a transition-metal catalyst. This would typically involve a Buchwald-Hartwig[11][12] or Ullmann-type C-N coupling reaction.[13][14]
Caption: Conceptual C-N Cross-Coupling pathway.
Challenges and Considerations:
-
Precursor Synthesis: This route would require converting 3-amino-6-bromo-2-methoxypyridine into 3,6-dibromo-2-methoxypyridine via a Sandmeyer reaction.
-
Regioselectivity: The primary challenge is controlling the regioselectivity of the coupling. The C-3 and C-6 positions have different electronic environments, but achieving exclusive coupling at the C-3 position over the C-6 position could be difficult and may lead to a mixture of products, complicating purification.
While synthetically intriguing, this pathway presents significant regiochemical hurdles compared to the more linear and controlled annulation strategy.
Conclusion
The synthesis of this compound is most reliably achieved through a linear sequence starting from 2,6-dibromopyridine. The key strategic elements are the controlled, sequential functionalization of the pyridine ring—via nitration and selective S_N_Ar methoxylation—followed by the construction of the 4-methylimidazole ring onto the resulting 3-aminopyridine precursor. This approach offers excellent control over regiochemistry and leads to the target molecule in good yield and high purity. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for the successful synthesis of this and structurally related compounds.
References
- 1. navyachempharma.com [navyachempharma.com]
- 2. 2,6-Dibromo-3-nitropyridine | 55304-80-8 [chemicalbook.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Amino-6-bromo-2-methoxypyridine | [frontierspecialtychemicals.com]
- 8. chembk.com [chembk.com]
- 9. 3-Amino-6-bromo-2-methoxypyridine - CAS:89466-18-2 - Sunway Pharm Ltd [3wpharm.com]
- 10. This compound | 1123194-98-8 [chemicalbook.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine chemical properties
An In-depth Technical Guide: Chemical Properties and Synthetic Utility of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its core physicochemical properties, provides validated spectroscopic data for identification, and outlines a robust, step-by-step synthesis protocol. Furthermore, it explores the molecule's synthetic potential, focusing on the strategic importance of its bromo-pyridine and imidazole moieties as platforms for diversification in drug discovery programs. The guide synthesizes field-proven insights with established chemical principles to serve as a practical resource for researchers aiming to leverage this compound as a key building block or scaffold.
Introduction
Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast class of molecules, structures combining multiple privileged scaffolds offer a particularly rich ground for the discovery of novel therapeutic agents. This compound is one such molecule, integrating three key pharmacophoric elements: a pyridine ring, an imidazole ring, and a bromine atom.
-
The Pyridine Ring: A six-membered aromatic heterocycle prevalent in both natural products and synthetic drugs, known for a wide array of biological activities.[1]
-
The Imidazole Moiety: A five-membered aromatic ring that is a fundamental component of biologically active molecules, capable of acting as a hydrogen bond donor/acceptor and a ligand for metal ions in enzyme active sites.[2]
-
The Bromo Substituent: A versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions. This feature is critical for library synthesis and structure-activity relationship (SAR) studies.
This guide aims to provide a detailed characterization of this compound, moving from its fundamental properties to its strategic application in research and development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. This section details the known properties of this compound.
Diagram 1: Annotated Chemical Structure
Caption: Chemical structure of this compound.
Core Chemical Identifiers
The following table summarizes the key identifiers for this compound, ensuring unambiguous reference in procurement and documentation.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1123194-98-8 | [3] |
| Molecular Formula | C₁₀H₁₀BrN₃O | Derived |
| Molecular Weight | 268.11 g/mol | Derived |
| Appearance | Off-white solid | [3] |
Spectroscopic Analysis
Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. The following data has been reported and interpreted.
3.2.1 Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. Data was reported in CDCl₃ at 400 MHz.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.72 | Singlet (s) | 1H | Imidazole H-2 | Uncoupled proton on the imidazole ring, typically downfield. |
| 7.39 | Doublet (d) | 1H | Pyridine H-4 or H-5 | Aromatic proton on the pyridine ring, coupled to its neighbor. |
| 7.16 | Doublet (d) | 1H | Pyridine H-5 or H-4 | Aromatic proton on the pyridine ring, coupled to its neighbor. |
| 6.91 | Singlet (s) | 1H | Imidazole H-5 | Uncoupled proton on the imidazole ring. |
| 4.03 | Singlet (s) | 3H | Methoxy (-OCH₃) | Protons of the methoxy group, showing a characteristic singlet. |
| 2.29 | Singlet (s) | 3H | Methyl (-CH₃) | Protons of the methyl group on the imidazole ring. |
3.2.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Technique: Liquid Chromatography-Mass Spectrometry (LCMS)[3]
-
Result: Purity 99.3%, m/z = 267.9 [M+H]⁺[3]
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the compound (accounting for the major bromine isotope, ⁷⁹Br).
Synthesis and Purification
The synthesis of this compound can be reliably achieved through an imidazole ring-forming reaction.[3]
Diagram 2: Synthetic Pathway
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
This protocol is based on established literature and provides a self-validating system for achieving the target compound.[3]
Materials:
-
N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (1.0 eq)
-
Ammonium acetate (5.0 eq)
-
Glacial acetic acid
-
Ice water
-
50% Sodium hydroxide solution
-
Ether
Procedure:
-
Reaction Setup: Under an argon atmosphere, dissolve ammonium acetate (5.0 eq) in glacial acetic acid. Stir the solution for 30 minutes at room temperature. The use of an inert atmosphere is crucial to prevent potential side reactions at elevated temperatures.
-
Addition of Precursor: Add N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (1.0 eq) to the mixture.
-
Cyclization: Heat the reaction system to 130 °C and maintain stirring for 4 hours. The high temperature is necessary to drive the cyclization and dehydration steps of this Debus-Radziszewski type imidazole synthesis.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using 40% ethyl acetate/hexane as the mobile phase (Expected Rf ≈ 0.2).[3] This step is critical to ensure the complete consumption of the starting material, which simplifies the subsequent purification.
-
Workup: Once the reaction is complete, cool the mixture and dilute it with ice water (approx. 6 volumes of the acetic acid).
-
Precipitation: Carefully adjust the pH to 7 by adding 50% sodium hydroxide solution. The product will precipitate as a solid. This neutralization step is essential for isolating the neutral organic product from the acidic reaction medium.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with ether to remove non-polar impurities and dry it under vacuum to yield the target compound as an off-white solid (reported yield: 60%).[3]
Diagram 3: Purification and Analysis Workflow
Caption: Standard workflow for the purification and quality control of the final product.
Chemical Reactivity and Synthetic Potential
The true value of this compound for drug development professionals lies in its potential for diversification.
The Bromo-Pyridine Handle: A Gateway to Cross-Coupling
The bromine atom at the C-6 position of the pyridine ring is the most versatile functional group on the molecule. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This is fundamental for building molecular complexity and performing SAR studies.
Potential Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or heteroaryl groups).
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new pharmacophoric groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers or further functionalization.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Diagram 4: Key Reactivity Sites for Derivatization
References
An In-depth Technical Guide to the Spectroscopic Data of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structural features, including a bromo substituent ripe for cross-coupling reactions and bioactive methoxy and imidazole groups, make it a versatile building block in drug discovery and functional material synthesis.[1] Accurate and comprehensive characterization of this molecule is paramount for its effective utilization. This guide delves into the core spectroscopic techniques—¹H NMR, ¹³C NMR, and Mass Spectrometry—used to elucidate and confirm its molecular structure.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: Record the spectrum on a 400 MHz NMR spectrometer. A higher field strength instrument is chosen to achieve better signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a relaxation delay that allows for full magnetization recovery of all protons, and an appropriate spectral width to encompass all expected proton signals.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum to obtain pure absorption signals, and referencing the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹H NMR Data Summary
The following table summarizes the ¹H NMR spectral data for the title compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.72 | s | 1H | H-2' (imidazole) |
| 7.39 | d | 1H | H-4 (pyridine) |
| 7.16 | d | 1H | H-5 (pyridine) |
| 6.91 | s | 1H | H-5' (imidazole) |
| 4.03 | s | 3H | OCH₃ |
| 2.29 | s | 3H | CH₃ (imidazole) |
Data sourced from ChemicalBook.[2]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environment.
-
Aromatic Region (δ 6.5-8.0 ppm):
-
The singlet at δ 7.72 ppm is assigned to the proton at the C-2' position of the imidazole ring. Its downfield shift is characteristic of a proton attached to an electron-deficient carbon adjacent to two nitrogen atoms.
-
The two doublets at δ 7.39 ppm and δ 7.16 ppm correspond to the protons on the pyridine ring at positions C-4 and C-5, respectively. The coupling between these adjacent protons would result in a doublet for each.
-
The singlet at δ 6.91 ppm is attributed to the proton at the C-5' position of the imidazole ring.
-
-
Aliphatic Region (δ 0-4.5 ppm):
-
The sharp singlet at δ 4.03 ppm , integrating to three protons, is unequivocally assigned to the methoxy (OCH₃) group attached to the C-2 position of the pyridine ring.
-
The singlet at δ 2.29 ppm , also integrating to three protons, corresponds to the methyl (CH₃) group at the C-4' position of the imidazole ring.
-
Caption: Relationship between proton signals and spectral regions in ¹H NMR.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~160-165 | C-2 (pyridine) | Attached to electronegative oxygen and nitrogen. |
| ~140-150 | C-6 (pyridine) | Attached to electronegative nitrogen and bromine. |
| ~140-145 | C-2' (imidazole) | Carbon between two nitrogen atoms. |
| ~135-140 | C-4' (imidazole) | Quaternary carbon in the imidazole ring. |
| ~130-135 | C-4 (pyridine) | Aromatic CH. |
| ~115-120 | C-5 (pyridine) | Aromatic CH. |
| ~110-115 | C-5' (imidazole) | Aromatic CH. |
| ~105-110 | C-3 (pyridine) | Attached to the imidazole nitrogen. |
| ~50-55 | OCH₃ | Methoxy carbon. |
| ~10-15 | CH₃ (imidazole) | Methyl carbon on the imidazole ring. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the protonated molecule. The isotopic pattern, particularly due to the presence of bromine (with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), will be a key diagnostic feature.
Mass Spectrometry Data
The expected mass spectrum would show a characteristic isotopic pattern for the [M+H]⁺ ion.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed m/z |
| [M+H]⁺ | 267.9980 | 269.9960 | 267.9[2] |
The observed m/z of 267.9 corresponds to the protonated molecule containing the ⁷⁹Br isotope.[2] The presence of a peak at m/z ~269.9 with similar intensity would confirm the presence of a single bromine atom.
Caption: A typical workflow for mass spectrometry analysis.
Conclusion
The combined application of ¹H NMR and mass spectrometry provides a robust and unambiguous structural confirmation of this compound. The ¹H NMR spectrum clearly delineates the proton environments within the molecule, while mass spectrometry confirms the molecular weight and the presence of the bromine atom through its characteristic isotopic signature. This comprehensive spectroscopic data is essential for quality control, reaction monitoring, and for providing the foundational characterization required for further research and development in the fields of medicinal chemistry and materials science.
References
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine as a TAK1 Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel small molecule, this compound. Based on structural similarities to known kinase inhibitors and the central role of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) in inflammatory and oncogenic signaling, we postulate that this compound acts as a potent and selective inhibitor of TAK1. This guide provides a comprehensive overview of the TAK1 signaling pathway, the putative inhibitory action of the compound, and a detailed framework of experimental protocols for the validation of this hypothesis. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic agents.
Introduction: The Therapeutic Potential of this compound
The pyridine and imidazole scaffolds are privileged structures in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] The compound this compound incorporates these features, suggesting its potential as a modulator of critical cellular signaling pathways.[3][4] While direct biological data for this specific molecule is not extensively published, its chemical architecture strongly suggests a potential interaction with the kinome.
This guide puts forth the hypothesis that this compound functions as an inhibitor of TAK1, a key kinase that integrates signals from various pro-inflammatory and stress-related stimuli.[5][6] Dysregulation of TAK1 signaling is implicated in a multitude of diseases, including cancer and chronic inflammatory disorders, making it a compelling target for therapeutic intervention.[7][8] The following sections will delve into the intricacies of TAK1 signaling, the proposed mechanism of inhibition by the compound, and a rigorous experimental strategy to validate this hypothesis.
The Central Role of TAK1 in Cellular Signaling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in the activation of the NF-κB and MAPK signaling cascades in response to a wide range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs).[5][6][9]
Upon activation, TAK1 forms a complex with TAK1-binding proteins (TABs) and becomes phosphorylated.[10] Activated TAK1 then phosphorylates and activates two major downstream pathways:
-
The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of genes involved in inflammation, immunity, and cell survival.[5][6]
-
The MAPK Pathway: TAK1 activates several MAP kinase kinases (MKKs), including MKK3, MKK4, MKK6, and MKK7, which in turn phosphorylate and activate the p38 and JNK MAP kinases. These kinases regulate a variety of cellular processes, including apoptosis, proliferation, and differentiation.[5][11]
Given its central role in these critical pathways, the inhibition of TAK1 presents a promising therapeutic strategy for a host of human diseases.[5][6][8]
Hypothesized Mechanism of Action: Inhibition of TAK1 Kinase Activity
We hypothesize that this compound acts as a Type I ATP-competitive inhibitor of TAK1. This proposed mechanism is based on the following structural considerations:
-
The imidazo[4,5-b]pyridine core is a common scaffold in kinase inhibitors, capable of forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[12][13]
-
The 4-methyl-1H-imidazol-1-yl moiety can engage in additional interactions within the active site, potentially conferring selectivity.
-
The 2-methoxy group can influence the electronic properties and conformation of the molecule, optimizing its fit within the binding pocket.
-
The 6-bromo substituent provides a potential vector for further chemical modification and can also contribute to binding affinity.[3]
By binding to the ATP pocket of TAK1, the compound would prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. This would, in turn, prevent the autophosphorylation and activation of TAK1, leading to the suppression of downstream NF-κB and MAPK signaling.
Visualizing the TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in the NF-κB and MAPK signaling pathways and the proposed point of inhibition by this compound.
Caption: TAK1 signaling pathway and the hypothesized point of inhibition.
Experimental Validation of the Mechanism of Action
A multi-faceted experimental approach is required to rigorously validate the hypothesized mechanism of action. The following protocols provide a comprehensive framework for confirming direct target engagement, assessing downstream pathway modulation, and quantifying the functional cellular consequences of TAK1 inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for validating the mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on TAK1 kinase activity and to assess its selectivity against other kinases.
Methodology: A luminescent ADP detection platform, such as ADP-Glo™, can be employed to measure kinase activity.[14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound in kinase buffer to achieve a range of concentrations for IC50 determination.
-
Prepare a reaction mixture containing recombinant TAK1 enzyme, the appropriate substrate (e.g., MKK6), and ATP at its Km concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
To assess selectivity, perform the same assay with a panel of other kinases.[15]
-
Data Presentation:
| Kinase | IC50 (nM) |
| TAK1 | Value |
| MEK1 | Value |
| ERK2 | Value |
| p38α | Value |
| JNK1 | Value |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of the compound to TAK1 in intact cells.[16][17]
Methodology: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[18][19]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for TAK1.
-
-
Data Analysis:
-
Quantify the band intensities for TAK1 at each temperature.
-
Plot the relative amount of soluble TAK1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[20]
-
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of the compound on the phosphorylation status of key downstream effectors of the TAK1 pathway.[21][22]
Methodology: This protocol uses phospho-specific antibodies to detect the activation state of proteins in the NF-κB and MAPK pathways.[23]
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α or IL-1β) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH).[11][24]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation:
| Treatment | p-p38/total p38 (Fold Change) | p-IκBα/total IκBα (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Agonist (e.g., TNF-α) | Value | Value |
| Agonist + Compound (Low Dose) | Value | Value |
| Agonist + Compound (High Dose) | Value | Value |
Protocol 4: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.[25][26]
Methodology: This assay utilizes a reporter cell line that expresses the luciferase gene under the control of NF-κB response elements.[27][28]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a serial dilution of the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration.
-
Determine the IC50 value for the inhibition of NF-κB signaling.
-
Conclusion
The small molecule this compound represents a promising chemical scaffold for the development of a novel therapeutic agent. The hypothesis that it functions as a TAK1 inhibitor provides a strong rationale for its potential efficacy in inflammatory diseases and cancer. The experimental framework detailed in this guide offers a rigorous and comprehensive approach to validating this mechanism of action. By systematically assessing its direct biochemical activity, target engagement in a cellular context, and its impact on downstream signaling pathways and cellular functions, researchers can definitively characterize the pharmacological profile of this compound and advance its development as a potential therapeutic candidate.
References
- 1. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. navyachempharma.com [navyachempharma.com]
- 4. This compound [myskinrecipes.com]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. benchchem.com [benchchem.com]
- 28. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide on the Biological Activity of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine Derivatives
This guide provides a comprehensive technical overview of the potential biological activities of derivatives of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine. While this specific scaffold is primarily a building block for chemical synthesis, its constituent parts—a substituted pyridine and a 4-methyl-imidazole moiety—are prevalent in a vast array of biologically active compounds.[1] This document will, therefore, explore the prospective therapeutic applications of its derivatives by examining the established activities of structurally related compounds. We will delve into potential anticancer, antimicrobial, and enzyme-inhibiting properties, supported by insights from structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Pyridine-Imidazole Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic structure in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[2] Its ability to form hydrogen bonds and participate in various biological interactions makes it a privileged scaffold in drug design.[2] Similarly, the imidazole ring is another critical five-membered heterocycle found in many biologically active molecules, including the amino acid histidine and purines.[3][4] The combination of these two moieties in a single molecule, as in the case of this compound, offers a rich chemical space for the development of novel therapeutic agents. The bromo substituent at the 6-position provides a convenient handle for further chemical modifications through cross-coupling reactions, while the methoxy and methyl-imidazole groups can influence the compound's pharmacokinetic and pharmacodynamic properties.[1]
Potential Anticancer Activity
The pyridine and imidazole nuclei are integral to many anticancer agents.[5][6][7] Derivatives of these scaffolds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
Mechanism of Action: Kinase Inhibition
A prominent mechanism by which pyridine-containing compounds exert their anticancer effects is through the inhibition of protein kinases.[6] Cyclin-dependent kinases (CDKs), for instance, are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Novel imidazo[4,5-b]pyridine derivatives have been synthesized and shown to possess potent CDK9 inhibitory activity.[6] Another crucial target in cancer therapy is the epidermal growth factor receptor (EGFR), and molecular docking studies have demonstrated that novel pyridine derivatives can bind effectively to this receptor, suggesting their potential as EGFR inhibitors.[8]
The general structure of this compound suggests that its derivatives could be designed to target the ATP-binding pocket of various kinases. By modifying the substituents, it is possible to enhance binding affinity and selectivity for specific kinases involved in cancer progression.
Diagram 1: Proposed Kinase Inhibition Workflow
Caption: Workflow for kinase inhibitor drug discovery.
Structure-Activity Relationship (SAR) Insights
SAR studies on various pyridine derivatives have revealed key structural features that influence their antiproliferative activity. The number and position of substituents like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can significantly enhance anticancer effects.[2] Conversely, bulky groups or halogens can sometimes decrease activity.[2] For the this compound scaffold, this suggests that replacing the bromo group with various amine or hydroxyl-containing moieties could be a promising strategy to enhance anticancer potency.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][8]
Step-by-Step Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5][6]
-
Compound Treatment: Prepare stock solutions of the synthesized pyridine derivatives in DMSO. Dilute the compounds to various concentrations and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Antimicrobial Activity
Pyridine and imidazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.[9][10][11][12]
Mechanism of Action
The antimicrobial mechanisms of these compounds can vary. Some imidazole derivatives interfere with bacterial DNA replication, cell wall synthesis, or disrupt the cell membrane.[3] The combination of pyridine and imidazole rings in a single scaffold could lead to compounds with enhanced antimicrobial potency.[9]
SAR Insights for Antimicrobial Activity
For antimicrobial pyridine derivatives, the introduction of specific substituents can be crucial. For instance, the presence of a trifluoromethyl (-CF3) group on a thienopyridine core has been shown to increase antimicrobial potency.[13] In the context of this compound, derivatization at the 6-position could be explored to introduce moieties known to enhance antimicrobial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Step-by-Step Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and inoculate each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Diagram 2: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination.
Other Potential Biological Activities
The versatility of the pyridine scaffold suggests that derivatives of this compound could be explored for other therapeutic applications as well.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Novel aminomethyl-pyridines have been identified as potent and selective DPP-4 inhibitors, which are a class of drugs used to treat type 2 diabetes.[14][15]
-
Anti-inflammatory Activity: Certain pyridine derivatives have shown anti-inflammatory properties.
-
Neurological Disorders: The pyridine ring is a core component of molecules that interact with neuronal nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders.[16]
Data Summary
The following table summarizes the potential biological activities and key considerations for the development of derivatives from the this compound scaffold, based on literature on related compounds.
| Biological Activity | Potential Molecular Target(s) | Key SAR Insights | Suggested In Vitro Assays |
| Anticancer | Protein Kinases (e.g., CDK9, EGFR)[6][8] | Substitution at the 6-position with amine or hydroxyl-containing moieties.[2] | MTT Assay, Kinase Inhibition Assays, Western Blotting[5][8] |
| Antimicrobial | Bacterial Cell Wall, DNA Replication[3] | Introduction of electron-withdrawing groups.[13] | Broth Microdilution (MIC), Agar Diffusion |
| Anti-diabetic | DPP-4[14][15] | Specific aminomethyl substitutions on the pyridine ring.[14] | DPP-4 Inhibition Assay |
| Neurological | Nicotinic Acetylcholine Receptors[16] | Bulky substituents at the 5-position of the pyridine ring.[16] | Receptor Binding Assays |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological activity data for this specific compound is limited, the extensive literature on the anticancer, antimicrobial, and other biological activities of pyridine and imidazole derivatives provides a strong rationale for its use in drug discovery programs. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.
References
- 1. navyachempharma.com [navyachempharma.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of imidazole moieties and their derivatives synthesis and biological activity | Chemical Interactions [cheminters.com]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journaljpri.com [journaljpri.com]
- 9. Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 14. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Evaluation of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine: A Technical Guide for Target Identification and Preclinical Characterization
Executive Summary
The imperative to accelerate drug discovery while mitigating late-stage failures has positioned in silico modeling as an indispensable pillar of modern pharmaceutical research.[1][2] This technical guide provides a comprehensive, workflow-driven framework for the computational evaluation of novel chemical entities, using 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine as a case study. As a molecule with defined chemical properties but no established biological target, it represents a common starting point in drug development campaigns.[3] This document is designed for researchers, computational chemists, and drug development professionals, offering a logical progression from initial physicochemical characterization to target prediction, interaction modeling, and pharmacokinetic profiling. The methodologies detailed herein are built upon established, validated protocols and open-access tools, ensuring both scientific rigor and practical applicability. We will explore the causality behind each computational step, from the rationale for choosing specific algorithms to the interpretation of predictive data, thereby providing a self-validating system for preclinical lead characterization.
Introduction to the Compound and In Silico Strategy
1.1 The Subject Molecule: this compound
The compound this compound (henceforth referred to as "the compound") is a heterocyclic molecule featuring a pyridine core.[3] Its structure incorporates several functional groups of interest in medicinal chemistry: a bromo substituent, which can serve as a handle for synthetic modification via cross-coupling reactions; a methoxy group, which can influence solubility and metabolic stability; and a methyl-imidazole moiety, a common feature in bioactive compounds known to engage in various protein-ligand interactions.[4][5] The published synthesis and basic characterization confirm its structure and purity, making it a viable candidate for further investigation.[3]
1.2 The In Silico Imperative in Drug Discovery
The journey from a chemical entity to a marketable therapeutic is fraught with high attrition rates, often due to unforeseen issues with efficacy, safety, or pharmacokinetics.[6] Computer-Aided Drug Design (CADD) offers a powerful paradigm to address these challenges early in the discovery pipeline.[7][8] By integrating computational modeling, machine learning, and structural biology, researchers can predict a compound's behavior, identify its likely biological targets, and optimize its properties before committing significant resources to laboratory synthesis and testing.[9] This "fail fast, fail cheap" approach streamlines the discovery process, focusing experimental efforts on the most promising candidates.[1]
This guide outlines a holistic in silico workflow designed to build a comprehensive profile of the compound, starting with its fundamental properties and culminating in a robust hypothesis of its mechanism of action and drug-like potential.
Foundational Analysis: Physicochemical Profiling and Ligand Preparation
Before any interaction modeling can occur, a thorough understanding of the compound's intrinsic physicochemical properties is essential. These properties govern its behavior in biological systems and are critical inputs for subsequent computational algorithms.
2.1 Calculation of Molecular Descriptors
The first step is to generate a 2D representation of the molecule and calculate key molecular descriptors. These descriptors are quantitative values that encode information about the molecule's topology, structure, and electronic properties. They form the basis for evaluating its "drug-likeness" and predicting its pharmacokinetic profile.
Experimental Protocol: Descriptor Calculation using SwissADME
-
Obtain SMILES String: Convert the compound name to its Simplified Molecular Input Line Entry System (SMILES) notation: COc1nc(Br)ccc1-n1cnc(C)c1.
-
Access Web Server: Navigate to the SwissADME web server (--INVALID-LINK--).
-
Input Molecule: Paste the SMILES string into the input box and run the prediction.
-
Data Compilation: Collate the calculated physicochemical properties, lipophilicity, water solubility, and drug-likeness parameters into a summary table.
Rationale: Using a validated and widely cited tool like SwissADME provides a standardized set of descriptors. Lipinski's Rule of Five, for example, is a foundational filter to assess the potential for oral bioavailability.[10]
Table 1: Predicted Physicochemical Properties of the Compound
| Property | Predicted Value | Conformance/Interpretation |
| Formula | C10H10BrN3O | - |
| Molecular Weight | 268.11 g/mol | Conforms to Lipinski's Rule (<500) |
| LogP (iLOGP) | 1.88 | Optimal lipophilicity |
| Water Solubility | Soluble | Favorable for formulation |
| H-Bond Acceptors | 4 | Conforms to Lipinski's Rule (<10) |
| H-Bond Donors | 0 | Conforms to Lipinski's Rule (<5) |
| Molar Refractivity | 65.50 | - |
| Topological Polar Surface Area (TPSA) | 48.05 Ų | Good potential for cell permeability (<140 Ų) |
| Lipinski's Rule Violations | 0 | High drug-likeness potential |
2.2 3D Structure Generation and Energy Minimization
For structure-based methods like molecular docking, a high-quality, low-energy 3D conformation of the ligand is required.
Experimental Protocol: 3D Conformer Generation
-
Software: Use a molecular modeling program such as Avogadro (--INVALID-LINK--) or ChemDraw.
-
Structure Generation: Convert the 2D structure or SMILES string into a 3D model.
-
Force Field Selection: Choose a suitable force field (e.g., MMFF94 or UFF) to describe the molecule's potential energy.
-
Energy Minimization: Run a geometry optimization algorithm (e.g., steepest descent or conjugate gradients) to find a low-energy conformer. The goal is to relieve any steric strain and achieve realistic bond lengths and angles.
-
File Output: Save the optimized structure in a .pdb or .mol2 file format for use in subsequent steps.
Rationale: The docking process simulates the binding of a ligand into a protein's active site. Starting with a strained, high-energy ligand conformation can produce misleading results and artifactual binding poses. Energy minimization ensures the ligand's starting geometry is physically realistic.
Target Identification: A "Target Fishing" Expedition
With no known biological target, our first major task is to generate a testable hypothesis about which protein(s) the compound might interact with. This process, often called "target fishing" or "reverse pharmacology," uses computational methods to predict potential targets based on the ligand's structure and chemical properties.[11][12]
3.1 The Logic of Target Prediction
Target prediction algorithms operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules that share similar structural or physicochemical features.[10] We will employ a ligand-based approach, which is a rapid and effective method when a high-resolution structure of the target is not yet known.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Access Web Server: Navigate to the SwissTargetPrediction server (--INVALID-LINK--).
-
Input Molecule: Submit the compound's SMILES string.
-
Select Organism: Specify "Homo sapiens" to focus the search on human proteins.
-
Execute Prediction: Run the analysis. The tool compares the input molecule to a database of known active ligands and their targets.
-
Analyze Results: The output is a ranked list of potential protein targets, classified by protein family. The "Probability" score reflects the confidence of the prediction. Focus on the targets with the highest probability and known relevance to disease pathways.
Rationale: This approach leverages vast amounts of curated bioactivity data from databases like ChEMBL, allowing researchers to form an evidence-based hypothesis.[13] It is a crucial, self-validating first step, as the output provides a list of potential targets that can be individually investigated and prioritized for subsequent, more computationally intensive analyses like molecular docking.
Diagram 1: Workflow for Computational Target Identification
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1123194-98-8 [chemicalbook.com]
- 4. navyachempharma.com [navyachempharma.com]
- 5. auctoresonline.org [auctoresonline.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 10. knime.com [knime.com]
- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine have emerged as a promising class of molecules, with the bromine atom at the 6-position serving as a versatile handle for further functionalization through cross-coupling reactions.[2] The methoxy and imidazole moieties also provide key interaction points with biological targets, making these analogues attractive candidates for drug discovery programs.[2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its analogues, with a focus on the underlying reaction mechanisms and practical experimental considerations.
Core Synthetic Strategies: Constructing the Imidazolyl-Pyridine Scaffold
The synthesis of the target scaffold primarily revolves around the formation of the C-N bond between the pyridine and imidazole rings. Two powerful transition-metal-catalyzed cross-coupling reactions, the Ullmann condensation and the Buchwald-Hartwig amination, are the cornerstones of this synthetic endeavor.[1][3]
The Ullmann Condensation: A Classic Approach to C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a nucleophile, in this case, an imidazole.[4] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.[4]
Reaction Rationale: The choice of a copper catalyst is predicated on its ability to activate the aryl halide and facilitate the nucleophilic attack by the imidazole. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity. Ligands, often diamines or phenanthrolines, can coordinate to the copper center, stabilizing the catalytic species and promoting the reaction.[5]
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of the title compound is as follows:
| Step | Reagent/Condition | Purpose |
| 1 | N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide, Ammonium acetate, Acetic acid | Formation of the 4-methylimidazole ring in situ. |
| 2 | Heat to 130 °C for 4 hours | Drives the cyclization and aromatization to form the imidazole ring. |
| 3 | Ice water, 50% Sodium hydroxide solution | Quenches the reaction and precipitates the product by adjusting the pH to 7. |
| 4 | Filtration, wash with ether, and dry under vacuum | Isolation and purification of the final product. |
This one-pot procedure efficiently constructs the desired molecule with a reported yield of 60%.
Characterization Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.72 (s, 1H), 7.39 (d, 1H), 7.16 (d, 1H), 6.91 (s, 1H), 4.03 (s, 3H), 2.29 (s, 3H) |
| LCMS | Purity 99.3%, m/z 267.9 ([M+H]⁺) |
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[1][3] It often offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[1]
Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (imidazole), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2] The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the efficiency of the reaction.[2]
Illustrative Workflow for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Synthesis of Analogues: Exploring Chemical Diversity
The true power of this scaffold lies in the ability to readily synthesize a diverse library of analogues for structure-activity relationship (SAR) studies.
Diversification at the 6-Position of the Pyridine Ring
The bromine atom at the 6-position is a versatile starting point for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups by coupling the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7]
Illustrative Protocol for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura coupling.
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Stille coupling (with organostannanes), Heck reaction (with alkenes), and Sonogashira coupling (with terminal alkynes) can also be employed to introduce further diversity at the 6-position.
Diversification of the Imidazole Ring
Analogues with different substituents on the imidazole ring can be synthesized by starting with appropriately substituted imidazole precursors in the C-N bond formation step. For example, using 4,5-disubstituted imidazoles in an Ullmann or Buchwald-Hartwig reaction with the pyridine core would yield analogues with varied substitution patterns on the imidazole moiety.
Structure-Activity Relationship (SAR) Insights
The imidazopyridine scaffold has been explored as a core for inhibitors of various protein kinases.[8][9][10] SAR studies on related compounds have revealed key insights for designing potent and selective inhibitors.
| Position of Substitution | Effect on Activity | Rationale |
| Pyridine 6-position | Introduction of small, hydrophobic groups can enhance potency. | May interact with hydrophobic pockets in the kinase active site. |
| Imidazole 4-position | A methyl group is often well-tolerated and can contribute to binding affinity. | Fills a small hydrophobic pocket. |
| Imidazole 5-position | Substitution at this position is generally detrimental to activity. | May cause steric clashes with the protein. |
These general trends provide a starting point for the rational design of new analogues. However, it is crucial to perform detailed biological testing to validate these hypotheses for a specific target.
Conclusion
The synthesis of this compound and its analogues offers a rich platform for the discovery of novel therapeutic agents. The strategic application of modern cross-coupling methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination, allows for the efficient construction of the core scaffold. Furthermore, the versatility of the 6-bromo substituent enables the exploration of a vast chemical space through subsequent functionalization. By integrating synthetic chemistry with a deep understanding of structure-activity relationships, researchers can leverage this privileged scaffold to develop next-generation therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
A Strategic Guide to Novel Inhibitor Discovery Utilizing the 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine Scaffold
Executive Summary
The relentless pursuit of novel therapeutic agents requires the identification of chemical scaffolds that are primed for biological activity and amenable to synthetic modification. This guide introduces 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine , a compound distinguished by its composition of two privileged heterocyclic moieties: pyridine and imidazole. While direct biological data on this specific molecule is nascent, its structural architecture strongly suggests significant potential as a foundational scaffold for inhibitor development, particularly within the protein kinase family. The pyridine and imidazole rings are cornerstones in the design of numerous FDA-approved drugs, prized for their ability to form critical hydrogen bonds and other interactions within enzyme active sites.[1][2]
This document provides a comprehensive, technically-grounded strategy for leveraging this scaffold's potential. We will deconstruct the rationale for its selection, propose a phased discovery workflow from initial high-throughput screening to robust lead optimization, and detail the necessary protocols for mechanism of action elucidation and early ADME/Tox profiling. This guide is designed for drug discovery professionals, offering a self-validating, experience-driven roadmap to unlock the therapeutic promise of this versatile chemical starting point.
Part 1: The Scientific Rationale - Deconstructing the Core Scaffold
The foundation of any successful drug discovery campaign is the selection of a high-potential starting scaffold. The choice of this compound is deliberate, based on a wealth of medicinal chemistry precedent.
The Core Scaffold: A Privileged Combination
The structure of the molecule combines features that are highly sought after in modern medicinal chemistry.
-
Chemical Formula: C₁₀H₁₀BrN₃O
-
CAS Number: 1123194-98-8[3]
The molecule is composed of a substituted pyridine ring linked to a methyl-imidazole group, with a bromine atom providing a crucial handle for synthetic diversification.
The Pyridine Moiety: A Cornerstone of Medicinal Chemistry
The pyridine ring is an isostere of benzene, but the inclusion of a nitrogen atom dramatically alters its properties, making it a "privileged" scaffold in drug design.[4]
-
Enhanced Polarity and Solubility: The nitrogen atom increases the polarity of the ring system, often improving the aqueous solubility of the parent molecule compared to its carbocyclic analog.[1][5]
-
Hydrogen Bond Acceptor: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and can act as a potent hydrogen bond acceptor, a critical interaction for anchoring ligands into protein binding pockets.[1]
-
Proven Therapeutic Relevance: The pyridine nucleus is a core component of over 7,000 existing drug candidates and is found in essential medicines like imatinib (a kinase inhibitor) and amlodipine (a calcium channel blocker).[1]
The Imidazole Ring: A Versatile Pharmacophore
The imidazole ring is another five-membered heterocycle with two nitrogen atoms that is ubiquitous in biology and medicine.[6][7]
-
Biological Precedent: It forms the side chain of the amino acid histidine and is a key component of purines in DNA, demonstrating its fundamental role in biological recognition.[2][8]
-
Amphoteric Nature: The imidazole ring can act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities within a target's active site.
-
Widespread Therapeutic Application: Imidazole derivatives have found use as antifungal, anticancer, and anti-inflammatory agents, highlighting their broad therapeutic applicability.[2][9]
Target Hypothesis: A Prime Candidate for Kinase Inhibition
The combination of these two heterocycles within a single, relatively rigid scaffold strongly suggests potential as a protein kinase inhibitor. Kinases are a major class of drug targets, and their ATP-binding pocket is often targeted by inhibitors containing heterocyclic scaffolds that can mimic the adenine portion of ATP by forming hydrogen bonds with the "hinge" region of the kinase.[10][11] The pyridine and imidazole nitrogens in the core scaffold are perfectly positioned to engage in such interactions.
Furthermore, the bromine atom at the 6-position of the pyridine ring is a key strategic feature. It serves as a versatile synthetic handle for introducing a wide variety of chemical groups via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[12] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Part 2: The Discovery Engine - A Phased Approach from Hit to Lead
A structured, multi-phase approach is essential to systematically evaluate and optimize the core scaffold. The workflow below outlines a logical progression from broad screening to a refined lead series.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1123194-98-8 [chemicalbook.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. navyachempharma.com [navyachempharma.com]
A Technical Guide to Leveraging 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine in Fragment-Based Drug Discovery
Foreword: The Strategic Value of Privileged Fragments
In the landscape of modern drug discovery, the pursuit of novel chemical matter with therapeutic potential is a paramount challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality starting points for drug development programs.[1][2] Unlike traditional high-throughput screening (HTS), which often deals with large and complex molecules, FBDD focuses on smaller, simpler fragments that can be iteratively optimized into potent and selective drug candidates.[3] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[3][4]
This guide focuses on a particularly promising, yet underexplored fragment: 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine . This molecule is a compelling starting point for several reasons. It incorporates two "privileged" heterocyclic scaffolds, pyridine and imidazole, which are prevalent in a multitude of FDA-approved drugs.[5][6][7] The pyridine ring offers a versatile scaffold for chemical modification, while the imidazole moiety can engage in a variety of crucial interactions with biological targets, including hydrogen bonding and metal coordination.[6][8] The strategic placement of the bromo, methoxy, and methyl groups provides a rich platform for structure-activity relationship (SAR) studies and subsequent lead optimization.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the core attributes of this fragment, a detailed roadmap for its application in an FBDD campaign, and actionable experimental protocols.
Core Fragment Analysis: Physicochemical and Structural Attributes
A thorough understanding of the fragment's intrinsic properties is the foundation of any successful FBDD campaign.
Physicochemical Properties
The properties of this compound align well with the "Rule of Three," a guiding principle for fragment library design.[1]
| Property | Value | Significance in FBDD |
| Molecular Weight | ~268.1 g/mol | Falls within the ideal range for fragments, allowing for significant molecular weight addition during optimization. |
| logP | < 3 (estimated) | Ensures adequate aqueous solubility for biophysical screening assays.[1] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 (pyridine N, imidazole N, methoxy O) | Provides multiple points for directed interactions with a protein target. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |
Structural Features and Synthetic Tractability
The true power of this fragment lies in its synthetically accessible modification points. The bromine atom at the 6-position of the pyridine ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[9] This allows for the systematic exploration of chemical space around the core scaffold. The methoxy group at the 2-position can also be a site for modification, potentially influencing the electronics and solubility of the molecule. The methyl group on the imidazole ring provides a subtle steric feature that can be explored for optimizing target engagement.
A plausible synthesis for this fragment involves the reaction of N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide with ammonium acetate in acetic acid.[10]
A Roadmap for FBDD: A Hypothetical Workflow
The following section outlines a comprehensive, albeit hypothetical, FBDD campaign utilizing this compound.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Target Selection: Where Could This Fragment Bind?
The pyridine and imidazole moieties are common features in inhibitors of several important drug target classes.
-
Kinases: The nitrogen atoms in the heterocyclic rings can form key hydrogen bonds with the hinge region of the ATP binding site.[11]
-
G-Protein Coupled Receptors (GPCRs): The aromatic nature of the fragment allows for potential π-stacking interactions with aromatic residues in the transmembrane domains.
-
Metalloenzymes: The imidazole nitrogen atoms are excellent metal chelators and could interact with metal ions in the active site of enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).[6]
Primary Screening: Detecting Weak Binders
Due to the low molecular weight of fragments, they typically exhibit weak binding affinities (micromolar to millimolar range).[4] Therefore, sensitive biophysical techniques are required for their detection.
-
Surface Plasmon Resonance (SPR): A label-free technique that can detect the binding of fragments to an immobilized protein target in real-time. It provides information on binding affinity (KD) and kinetics (kon and koff).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can identify fragment binding directly to the protein target.
Hit Validation: Ensuring True Binding
It is crucial to use orthogonal methods to confirm that the hits from the primary screen are not artifacts.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS), and confirms a true binding event.
-
X-ray Crystallography: The gold standard for hit validation, as it provides a high-resolution 3D structure of the fragment bound to the protein target. This structural information is invaluable for guiding subsequent lead optimization.[1]
From Hit to Lead: The Role of Medicinal Chemistry
Once a binding mode is confirmed, the process of evolving the fragment into a potent lead molecule begins.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. benchchem.com [benchchem.com]
- 6. jopir.in [jopir.in]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 1123194-98-8 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Physicochemical characterization of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
An In-depth Technical Guide to the Physicochemical Characterization of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Introduction: Contextualizing a Privileged Scaffold in Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its presence in numerous natural products and pharmaceuticals.[1][2] Its ability to improve water solubility and act as a hydrogen bond acceptor makes it a highly sought-after scaffold in drug design.[2] When fused or substituted with other pharmacologically relevant heterocycles, such as imidazole, the resulting structures often exhibit significant biological activity. The compound this compound is a prime example of such a molecule, strategically designed with functional groups poised for further chemical elaboration.
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. As a key intermediate, its structural integrity, purity, and physical properties are paramount for its successful application in research and development. The methodologies outlined herein are designed not only to verify the compound's identity but also to establish a baseline for its behavior in various experimental settings, a critical step in any drug discovery pipeline.[3] The presence of a bromo substituent offers a handle for cross-coupling reactions, while the methoxy and methyl-imidazole moieties provide sites for modulating potency, selectivity, and pharmacokinetic properties.[4]
Section 1: Core Identity and Physicochemical Properties
A foundational characterization begins with confirming the molecule's identity and fundamental properties. These data serve as the primary reference points for all subsequent analyses. The compound presents as an off-white solid.[5]
| Property | Data | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1123194-98-8 | [5] |
| Molecular Formula | C₁₀H₁₀BrN₃O | [6] |
| Molecular Weight | 268.11 g/mol | Calculated |
| Appearance | Off-white solid | [5] |
Section 2: Structural Elucidation via Spectroscopic Analysis
Spectroscopic methods are indispensable for unequivocally confirming the chemical structure. The integration of data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a complete picture of the atomic connectivity and molecular mass.
Logical Workflow for Structural Confirmation
The following workflow illustrates the synergistic use of spectroscopic techniques to validate the chemical structure of the target compound.
Caption: Integrated workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms and their connectivity. The reported spectrum for this compound aligns perfectly with its proposed structure.[5]
Experimental Protocol (¹H NMR):
-
Dissolve ~5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Process the data, referencing the residual solvent peak (CHCl₃ at 7.26 ppm).
¹H NMR Data Interpretation (400 MHz, CDCl₃): [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.72 | Singlet (s) | 1H | Imidazole C2-H | Aromatic proton on the imidazole ring, adjacent to two nitrogen atoms. |
| 7.39 | Doublet (d) | 1H | Pyridine C4-H | Aromatic proton on the pyridine ring, coupled to C5-H. |
| 7.16 | Doublet (d) | 1H | Pyridine C5-H | Aromatic proton on the pyridine ring, coupled to C4-H. |
| 6.91 | Singlet (s) | 1H | Imidazole C5-H | Aromatic proton on the imidazole ring, adjacent to the methyl group. |
| 4.03 | Singlet (s) | 3H | -OCH₃ | Protons of the methoxy group, appearing as a sharp singlet. |
| 2.29 | Singlet (s) | 3H | -CH₃ | Protons of the methyl group on the imidazole ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), where the M+ and M+2 peaks appear with nearly equal intensity.
Experimental Protocol (LC-MS): A liquid chromatography-mass spectrometry (LC-MS) system is the preferred method for this analysis.
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like acetonitrile.
-
Inject the sample into the LC-MS system.
-
The mass spectrum is acquired using electrospray ionization (ESI) in positive ion mode.
LC-MS Data Interpretation: [5]
-
Observed Ion: m/z 267.9 [M+H]⁺
-
Expected Mass: The calculated monoisotopic mass of the compound is ~267.00 g/mol . The protonated molecule [M+H]⁺ would be ~268.01 g/mol . The observed value of 267.9 is consistent with the expected mass for the protonated species containing the ⁷⁹Br isotope. An accompanying peak at ~269.9 would be expected for the ⁸¹Br isotope.
Section 3: Chromatographic Purity and Stability Assessment
Ensuring the purity of a compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and often a mass spectrometer, is the gold standard for this purpose.[7] For volatile compounds, Gas Chromatography (GC) can also be employed.[8]
HPLC Workflow for Purity Determination
Caption: Step-by-step workflow for HPLC purity analysis.
Validated HPLC-MS Method
The following method has been demonstrated to be effective for analyzing this compound, achieving a purity level of 99.3%.[5]
Protocol:
-
Column: Ascentis Express C-18 (50 x 3.0 mm, 2.7 µm).[5] The C18 stationary phase is suitable for retaining this moderately polar molecule.
-
Mobile Phase A: 0.025% Trifluoroacetic acid (TFA) in water with 5% acetonitrile.[5] TFA is used as an ion-pairing agent to improve peak shape for the basic imidazole and pyridine nitrogens.
-
Mobile Phase B: Acetonitrile with 5% of 0.025% TFA in water.[5]
-
Gradient Elution:
-
0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 100% B
-
3.0 - 5.0 min: 100% B[5]
-
-
Flow Rate: 1.2 mL/min.[5]
-
Detection: UV-Vis detector and Mass Spectrometer.
-
Result: A retention time of 1.54 min was observed.[5]
This rapid gradient method allows for high-throughput analysis while ensuring good resolution of the main peak from potential impurities.
Section 4: Thermal and Solid-State Properties
Understanding the thermal stability and solid-state form (e.g., crystallinity, polymorphism) is crucial for handling, storage, and formulation.
-
Differential Scanning Calorimetry (DSC): This technique should be used to determine the melting point and identify any phase transitions. A sharp endotherm would indicate a crystalline solid with a defined melting point.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess thermal stability and identify the temperature at which the compound begins to decompose.
-
X-ray Crystallography: If single crystals can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.[9][10]
Section 5: Solubility Profile
Solubility is a critical parameter for any compound intended for biological screening or formulation.
-
Aqueous Solubility: The solubility in aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) should be determined. Given the basic nitrogens in the pyridine and imidazole rings, the compound's solubility is expected to be pH-dependent, increasing at lower pH due to salt formation.
-
Organic Solvent Solubility: Qualitative and quantitative solubility in common laboratory solvents (e.g., DMSO, ethanol, methanol, dichloromethane) should be established to guide its use in chemical reactions and biological assays.
Section 6: Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[11][12] Use only in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[11] Do not eat, drink, or smoke when using this product.[11] Wash hands thoroughly after handling.[11]
-
Storage: Store in original, tightly sealed containers in a cool, dry area, protected from environmental extremes.[11]
Conclusion
The comprehensive physicochemical characterization of this compound provides a robust foundation for its use as a versatile building block in drug discovery and chemical synthesis. The orthogonal spectroscopic and chromatographic data presented here confirm its structure and high purity. Understanding its thermal properties, solubility, and handling requirements ensures its consistent and safe application in further research endeavors. This detailed analysis serves as a critical quality benchmark, enabling researchers to confidently build upon this promising chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. navyachempharma.com [navyachempharma.com]
- 5. This compound | 1123194-98-8 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. helixchrom.com [helixchrom.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. aaronchem.com [aaronchem.com]
Methodological & Application
Application Note: Suzuki Coupling Protocols for 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
An Application Guide for the Synthesis of Arylated Pyridine Scaffolds
Introduction: The Strategic Importance of Substituted Pyridines
The 2-methoxy-3-(imidazol-1-yl)pyridine framework is a privileged scaffold in modern medicinal chemistry and drug development. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2] This application note provides a detailed guide for researchers on protocols and key considerations for the successful Suzuki coupling of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine with various boronic acids and their derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimization.[1][3] The reaction proceeds through a catalytic cycle involving a palladium complex, which is generally accepted to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex. This is often the rate-limiting step, particularly for electron-rich or sterically hindered aryl halides.[3][4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[3][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
References
Advanced Protocol for the Buchwald-Hartwig Amination of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for constructing these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the facile synthesis of a diverse array of nitrogen-containing compounds.[1]
This guide provides a detailed, in-depth protocol and technical insights for the Buchwald-Hartwig amination of a specific and challenging substrate: 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine. This substrate presents a unique combination of electronic and steric features that necessitate careful consideration of reaction parameters to achieve high efficiency and yield. The electron-rich nature of the pyridine ring, influenced by the 2-methoxy group, and the presence of a potentially coordinating imidazole moiety at the 3-position, demand a nuanced approach to catalyst, ligand, and base selection.
This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also a deep dive into the causality behind the experimental choices, ensuring a robust and reproducible synthetic strategy.
Understanding the Substrate: Key Structural Considerations
The successful amination of this compound hinges on understanding its inherent chemical properties:
-
Electron-Rich Heteroaromatic Core: The 2-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the initial oxidative addition of the palladium(0) catalyst to the C-Br bond more challenging compared to electron-deficient systems.
-
Potential for Catalyst Inhibition: The imidazole ring contains a basic nitrogen atom (N-3) that could potentially coordinate to the palladium center. This coordination could lead to the formation of off-cycle, inactive catalyst species, thereby hindering the desired catalytic turnover.
-
Steric Hindrance: While not severely hindered, the substitution pattern on the pyridine ring requires a ligand that can facilitate the approach of both the substrate and the amine to the metal center.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][5] Understanding these steps is crucial for troubleshooting and optimizing the reaction.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex.[6]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired aminated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Experimental Design: Rationale for Reagent Selection
The success of this specific amination is highly dependent on the judicious choice of the catalyst system and reaction conditions.
| Component | Selection & Rationale | Alternative Considerations |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common and reliable source of Pd(0). It is relatively stable to air but should be handled under an inert atmosphere for best results. | Pd(OAc)₂ (Palladium(II) acetate) : Requires in-situ reduction to Pd(0), which can be achieved by the phosphine ligand. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) : A bulky, electron-rich bidentate phosphine ligand with a large "bite angle."[8] This geometry is known to promote the reductive elimination step and prevent the formation of inactive dimeric palladium species.[1] For electron-rich heteroaryl halides, ligands like Xantphos are often crucial for achieving high yields.[9] | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : Another bulky, electron-rich monophosphine ligand that has shown excellent performance for challenging substrates.[10] A small screening with RuPhos could be beneficial if yields with Xantphos are suboptimal. |
| Base | Cs₂CO₃ (Cesium Carbonate) : A moderately strong inorganic base. Its good solubility in common organic solvents is an advantage.[11] For substrates with potentially sensitive functional groups, a weaker base like cesium carbonate is often preferred over stronger alkoxides to minimize side reactions. | NaOtBu (Sodium tert-butoxide) : A stronger base that can be very effective but may lead to decomposition of sensitive substrates.[2] K₃PO₄ (Potassium phosphate) is another milder alternative. |
| Solvent | Toluene or 1,4-Dioxane : Aprotic, non-polar to moderately polar solvents that are commonly used for Buchwald-Hartwig reactions. They must be anhydrous and degassed to prevent catalyst deactivation. | THF (Tetrahydrofuran) : Can also be effective, particularly for reactions at lower temperatures. |
| Temperature | 80-110 °C : Typical temperature range for Buchwald-Hartwig aminations. The optimal temperature will depend on the reactivity of the specific amine coupling partner. | Higher or lower temperatures may be required depending on the progress of the reaction, which should be monitored. |
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a representative amine. Optimization may be necessary for different amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup Workflow:
Figure 2. General experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (e.g., 0.015 equiv, 1.5 mol%), Xantphos (e.g., 0.03 equiv, 3 mol%), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene) via syringe. Then, add the amine coupling partner (1.2-1.5 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional solvent.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system. The exact conditions will depend on the polarity of the product.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation | Ensure all reagents and solvents are anhydrous and degassed. Use proper inert atmosphere techniques. |
| Inappropriate ligand | Screen other ligands such as RuPhos or other bulky biaryl phosphines.[10] | |
| Insufficiently strong base | If using a weak amine, a stronger base like NaOtBu or K₃PO₄ may be required.[2] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any decomposition. | |
| Formation of side products (e.g., hydrodehalogenation) | Inefficient coupling | A more active catalyst system (ligand/palladium source) may be needed to favor the desired C-N bond formation over competing pathways. |
| Presence of water | Ensure all reagents and the reaction setup are scrupulously dry. | |
| Difficulty in purification | Residual palladium | After filtration through Celite®, consider a wash with an aqueous solution of a thiol-containing scavenger resin or a solution of sodium sulfide to precipitate residual palladium. |
| Product co-elutes with impurities | Try a different solvent system for chromatography or consider reverse-phase chromatography if the product is sufficiently polar. |
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible yet nuanced transformation that requires careful control over reaction parameters. The choice of a bulky, electron-rich phosphine ligand such as Xantphos is critical to overcome the challenges posed by the electron-rich and potentially coordinating nature of the substrate. By following the detailed protocol and considering the troubleshooting advice provided, researchers can confidently approach this C-N bond formation to access valuable and complex nitrogen-containing heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallography of Proteins in Complex with 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine Derivatives
Introduction: Illuminating the Molecular Recognition of Novel Pyridine Derivatives
The determination of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery and molecular biology.[1][2] It provides invaluable insights into the molecular basis of ligand binding, enabling structure-based drug design and the optimization of lead compounds.[3] This guide offers a comprehensive overview and detailed protocols for the crystallographic analysis of proteins in complex with a specific class of inhibitors: 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine derivatives.
This particular scaffold is of significant interest due to its chemical features: the pyridine core is a common motif in medicinal chemistry, the bromo substituent allows for further chemical modification, and the methoxy and methyl-imidazolyl groups provide specific steric and electronic properties that can be exploited for targeted protein interactions.[4] Understanding how these derivatives interact with their target proteins at an atomic level is crucial for elucidating their mechanism of action and for guiding the development of more potent and selective therapeutics.
These application notes are designed for researchers, scientists, and drug development professionals. They provide not just a set of instructions, but also the underlying rationale for key experimental choices, troubleshooting strategies, and best practices to navigate the challenges inherent in protein crystallography.
I. Pre-Crystallization Strategy: Foundational Work for Success
The success of any protein crystallography project is heavily dependent on the quality of the starting materials and a well-thought-out strategy. This section outlines the critical preparatory steps.
Protein Construct Design and Engineering
The choice of the protein construct is a critical determinant for obtaining well-diffracting crystals.[5] For a novel protein-ligand complex, it is often beneficial to screen several constructs to identify one that is stable, soluble, and amenable to crystallization.
-
Domain Boundaries: Full-length proteins, especially large and multi-domain ones, can be conformationally heterogeneous, which is detrimental to crystal formation. Consider expressing individual domains or functionally relevant fragments.
-
Surface Entropy Reduction: Mutating surface residues with high conformational entropy (e.g., Lys, Glu, Gln) to smaller, less flexible residues (e.g., Ala) can promote the formation of stable crystal lattice contacts.
-
Solubilizing Tags: Fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance the solubility and expression of the target protein. Ensure that the tag can be efficiently cleaved prior to crystallization.
Protein Expression and Purification
A highly pure and homogeneous protein sample is a prerequisite for crystallization. The protocol below describes a general workflow for the expression and purification of a tagged recombinant protein in E. coli.
Protocol 1: Recombinant Protein Expression and Purification
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest.
-
Culture Growth: Grow the cells in an appropriate medium (e.g., Luria-Bertani or Terrific Broth) supplemented with the necessary antibiotics at 37°C with vigorous shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG). To improve protein folding and solubility, consider reducing the temperature to 18-25°C for overnight expression.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl or HEPES), salt (e.g., NaCl), a reducing agent (e.g., DTT or TCEP), and protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarification: Remove cell debris by ultracentrifugation.
-
Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Amylose resin for MBP-tagged proteins). Wash the column extensively to remove non-specifically bound proteins. Elute the target protein using a specific eluent (e.g., imidazole for His-tagged proteins or maltose for MBP-tagged proteins).
-
Tag Cleavage: If applicable, incubate the eluted protein with a specific protease (e.g., TEV or PreScission protease) to cleave the affinity tag.
-
Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the same affinity column to remove the cleaved tag and any uncleaved protein.
-
Size Exclusion Chromatography (SEC): As a final polishing step, subject the protein to SEC to separate it from any remaining impurities and aggregates. The protein should elute as a single, symmetrical peak.
-
Concentration and Storage: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL). The final buffer should be simple, for example, 20 mM HEPES pH 7.5, 150 mM NaCl. Store the protein at -80°C in small aliquots.
Ligand Preparation and Characterization
The purity and solubility of the this compound derivative are as crucial as the protein's purity.
-
Purity Assessment: Verify the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing: Determine the solubility of the ligand in various solvents and in the final protein buffer. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, but its final concentration in the crystallization experiment should be kept low (typically <5% v/v) as it can interfere with crystallization.[6]
II. Crystallization of the Protein-Ligand Complex
There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[7][8] It is often necessary to try both approaches to find the optimal conditions.
Co-crystallization
In this method, the protein and the ligand are mixed together before setting up the crystallization trials.[8] This is often the preferred method when the ligand induces a significant conformational change in the protein or when the ligand has low solubility.[3]
Protocol 2: Co-crystallization
-
Complex Formation: Prepare the protein-ligand complex by incubating the purified protein with the this compound derivative. A 5-10 fold molar excess of the ligand is a good starting point.[3] The incubation time can vary from 30 minutes to several hours at 4°C.
-
Crystallization Screening: Use a high-throughput screening approach with commercially available sparse matrix screens to sample a wide range of crystallization conditions (precipitants, buffers, and additives). The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization: Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and ligand, as well as the pH and temperature.
Soaking
Soaking involves introducing the ligand to pre-existing crystals of the apo-protein.[8][9] This method is generally faster and consumes less protein. However, it is only feasible if the crystal lattice is porous enough to allow the ligand to diffuse into the active site and if the ligand binding does not disrupt the crystal packing.[3][9]
Protocol 3: Ligand Soaking
-
Grow Apo-Crystals: First, obtain well-formed crystals of the protein in its ligand-free (apo) state.
-
Prepare Soaking Solution: Prepare a solution containing the crystallization mother liquor supplemented with the this compound derivative. The ligand concentration should be 10-100 times its dissociation constant (Kd), if known.[9] If the Kd is unknown, start with a concentration in the millimolar range.
-
Soaking: Transfer the apo-crystals to a drop of the soaking solution. The soaking time can range from a few minutes to several hours.[9]
-
Cryo-protection and Freezing: After soaking, the crystals need to be cryo-protected to prevent ice formation during freezing. This is typically done by briefly transferring the crystal to a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
Table 1: Comparison of Co-crystallization and Soaking Methods
| Feature | Co-crystallization | Soaking |
| Principle | Protein and ligand are mixed prior to crystallization. | Ligand is introduced into pre-formed apo-crystals. |
| Advantages | Can capture ligand-induced conformational changes. Suitable for low-solubility ligands. | Faster, requires less protein. Allows for screening of multiple ligands against a single crystal form. |
| Disadvantages | Requires more protein and ligand. Optimization can be more complex. | Requires robust apo-crystals. Ligand binding may crack or dissolve the crystals. The active site may be occluded by crystal packing. |
| When to Use | When ligand binding is expected to cause significant conformational changes. When the ligand has poor solubility. | When a reproducible apo-crystal system is available. For high-throughput screening of fragment libraries. |
Diagram 1: Crystallization Workflow
Caption: Overview of the workflow for obtaining protein-ligand complex crystals.
III. X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. Modern synchrotron sources are typically required to obtain high-resolution data from protein crystals.
Protocol 4: Data Collection and Processing
-
Crystal Mounting and Freezing: Mount the cryo-protected crystal on a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K).[9]
-
Diffraction Screening: Expose the crystal to the X-ray beam to assess its diffraction quality.
-
Data Collection: Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
Data Processing: Process the raw diffraction images using software packages like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
Table 2: Key Data Collection and Processing Parameters
| Parameter | Description | Typical Values |
| Resolution (Å) | The level of detail in the electron density map. | 1.5 - 3.0 Å for drug discovery projects. |
| Completeness (%) | The percentage of unique reflections measured. | > 95% |
| Multiplicity | The average number of times each unique reflection is measured. | > 4 |
| I/σ(I) | The ratio of the intensity to its standard deviation, indicating data quality. | > 2.0 in the highest resolution shell. |
| Rmerge | A measure of the agreement between symmetry-related reflections. | < 10% for low-resolution shells, < 50% for the highest resolution shell. |
| CC1/2 | The correlation coefficient between random half-datasets. | > 0.5 in the highest resolution shell. |
IV. Structure Solution, Refinement, and Analysis
The final stage involves determining the three-dimensional structure of the protein-ligand complex from the processed diffraction data.
Diagram 2: Structure Solution Workflow
Caption: The iterative process of protein structure solution and refinement.
Protocol 5: Structure Solution and Refinement
-
Phase Determination: The "phase problem" is solved using molecular replacement (MR) if a homologous structure is available. A search model is used to calculate initial phases.
-
Model Building: An initial electron density map is generated. The protein model is built into this map using molecular graphics software like Coot. The this compound derivative is then fitted into the corresponding electron density in the active site.
-
Refinement: The model is refined against the experimental data using software like Phenix or Refmac. This is an iterative process of adjusting the atomic coordinates to improve the agreement between the model and the data, while maintaining good stereochemistry.
-
Validation: The final model is validated to ensure its quality and accuracy using tools like MolProbity, which checks for geometric outliers and clashes.
V. Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals | Protein is not pure or is aggregated. Crystallization conditions are not suitable. | Re-purify the protein, ensuring a monodisperse sample by SEC. Use a wider range of crystallization screens. |
| Poorly diffracting crystals | Crystal lattice is disordered. Crystal is too small. | Optimize crystallization conditions. Try microseeding. Anneal the crystals. |
| Ligand not visible in the electron density map | Low occupancy of the ligand in the binding site. Ligand binding is disordered. | Increase the ligand concentration during co-crystallization or soaking. Ensure the ligand is stable in the crystallization conditions. |
| Crystals crack or dissolve upon soaking | Ligand binding causes a large conformational change. The solvent used for the ligand is incompatible with the crystal. | Use co-crystallization instead. Minimize the concentration of organic solvents in the soaking solution. |
VI. Conclusion
The crystallographic analysis of protein-ligand complexes, such as those involving this compound derivatives, is a powerful but intricate process. Success hinges on a meticulous approach, from the initial design of the protein construct to the final validation of the refined structure. By understanding the principles behind each step and by systematically troubleshooting challenges, researchers can unlock the atomic details of molecular recognition, thereby accelerating the discovery and development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural analysis of proteins and protein-ligand complexes - Institute of Crystallography - CNR [ic.cnr.it]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 4. navyachempharma.com [navyachempharma.com]
- 5. Guidelines for the successful generation of protein-ligand complex crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
Application Notes and Protocols for 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine in PET Ligand Development
Introduction: Unlocking a Novel Precursor for PET Imaging
Positron Emission Tomography (PET) stands as a cornerstone in molecular imaging, offering unparalleled insights into in vivo biochemical processes. The power of PET lies in the design and application of specific radiolabeled probes, or PET ligands. The pyridine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1] Coupled with the versatile imidazole moiety, which is also a key component in many biologically active compounds, the pyridine-imidazole core represents a promising foundation for novel PET ligand development.[2][3]
This document provides a comprehensive guide for researchers on the potential utility of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine as a precursor for the development of novel PET ligands. While this specific molecule is not yet established as a PET tracer, its structural features—a readily modifiable bromo group and a methoxy group suitable for radiolabeling—make it an attractive starting point for targeting a range of biological entities, from central nervous system (CNS) receptors to oncology-related enzymes.[4]
These application notes will guide the reader through the synthesis of the precursor, propose scientifically-grounded radiolabeling strategies, and outline the critical in vitro and in vivo evaluation protocols necessary to validate a novel PET ligand.
Part 1: Synthesis of the Precursor Molecule
The synthesis of this compound is a multi-step process that can be achieved with a good overall yield. The following protocol is based on established synthetic methodologies.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide
-
Ammonium acetate
-
Acetic acid
-
Sodium hydroxide solution (50%)
-
Ether
-
Ice
Procedure:
-
Under an argon atmosphere, dissolve ammonium acetate (43 g, 553 mmol) in acetic acid (208 mL) and stir for 30 minutes at room temperature.
-
Add N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (32 g, 111 mmol) to the mixture.
-
Heat the reaction mixture to 130 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and dilute with ice water (200 mL).
-
Adjust the pH to 7 with a 50% sodium hydroxide solution (200 mL) to precipitate the product.
-
Collect the solid by filtration, wash with ether (100 mL), and dry under a vacuum to yield the final product.
Expected Yield and Characterization:
-
Yield: Approximately 17.5 g (60%) of an off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 1H), 7.39 (d, 1H), 7.16 (d, 1H), 6.91 (s, 1H), 4.03 (s, 3H), 2.29 (s, 3H).
-
LCMS: Purity >99%, m/z 267.9 ([M+H]⁺).
Part 2: Proposed Radiolabeling Strategies
The structure of this compound offers two primary avenues for radiolabeling with common PET isotopes like Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min).
Strategy 1: ¹¹C-Labeling via O-Methylation
A common and efficient method for introducing ¹¹C is through methylation of a precursor.[5] This would first require the demethylation of the 2-methoxy group to its corresponding pyridone.
Figure 1: Proposed workflow for ¹¹C-labeling.
Protocol for ¹¹C-Methylation:
-
Demethylation: Treat the precursor with a demethylating agent like boron tribromide (BBr₃) to obtain the pyridone derivative.
-
Radiolabeling: React the desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the presence of a suitable base (e.g., NaH) in an automated synthesis module.[6][7]
-
Purification: Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The purified radioligand is then formulated in a physiologically compatible solution for in vivo studies.
Strategy 2: Radiohalogenation or Cross-Coupling at the Bromo Position
The bromo group at the 6-position is a versatile handle for introducing other radioisotopes or for further chemical modification.[4] For instance, it can be replaced with ¹⁸F via nucleophilic substitution or used in Stille or Suzuki cross-coupling reactions to introduce a radiolabeled moiety.
Part 3: In Vitro Evaluation of the Novel PET Ligand
Before proceeding to in vivo studies, a thorough in vitro characterization is essential to determine the binding properties of the newly synthesized radioligand.
Protocol: In Vitro Binding Assays
Objective: To determine the affinity (Kd) and density (Bmax) of the radioligand for its target.
Methodology:
-
Target Selection: Based on the pyridine-imidazole scaffold, potential targets could include nicotinic acetylcholine receptors (nAChRs) or kinases.[1][8]
-
Tissue/Cell Preparation: Use brain homogenates or cell lines expressing the target of interest.
-
Saturation Binding Assay:
-
Incubate the tissue/cell preparation with increasing concentrations of the radioligand.
-
Separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Perform parallel experiments in the presence of a high concentration of a known non-radioactive competitor to determine non-specific binding.
-
-
Competitive Binding Assay:
-
Incubate the tissue/cell preparation with a fixed concentration of the radioligand and increasing concentrations of a non-radioactive competitor.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).
-
Data Analysis:
-
Analyze saturation binding data using Scatchard plots to determine Kd and Bmax.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value for competitive binding assays.
| Parameter | Description | Desired Value for a Good PET Ligand |
| Kd | Dissociation constant (affinity) | < 10 nM |
| Bmax | Receptor density | Target-dependent |
| Ki | Inhibition constant | Potent (nM range) |
| Selectivity | Binding to target vs. off-targets | High |
Part 4: In Vivo Evaluation
Successful in vitro results pave the way for in vivo studies in animal models to assess the pharmacokinetic properties and target engagement of the PET ligand.
Figure 2: General workflow for in vivo evaluation.
Protocol: Small Animal PET Imaging and Biodistribution Studies
Objective: To evaluate the brain uptake, regional distribution, and specific binding of the radioligand in vivo.
Methodology:
-
Animal Model: Use appropriate animal models (e.g., healthy rodents or a disease model).
-
Radioligand Administration: Administer a bolus injection of the radioligand intravenously.
-
Dynamic PET Scan: Acquire dynamic PET images over a period of 60-120 minutes.
-
Blocking Studies: To confirm target-specific binding, pre-treat a cohort of animals with a known non-radioactive ligand for the target before radioligand injection.[6]
-
Ex Vivo Biodistribution: At the end of the scan, euthanize the animals and dissect key organs (brain, liver, kidneys, etc.). Measure the radioactivity in each organ to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Metabolite Analysis: Analyze blood and brain tissue samples at different time points to quantify the fraction of unchanged radioligand.
Data Analysis:
-
Generate time-activity curves (TACs) for different brain regions.
-
Use pharmacokinetic modeling to estimate binding parameters like the distribution volume ratio (DVR) or binding potential (BP).
-
Compare the uptake in baseline and blocking studies to demonstrate target-specific binding.
| Parameter | Description | Desired Characteristic for a CNS PET Ligand |
| Brain Uptake | Ability to cross the blood-brain barrier | High initial uptake |
| Regional Distribution | Correlates with known target density | Heterogeneous distribution |
| Specific Binding | Signal from target vs. non-specific binding | High target-to-background ratio |
| Metabolism | Rate of breakdown into other compounds | Minimal formation of brain-penetrant radiometabolites |
Conclusion
This compound presents itself as a promising and versatile precursor for the development of novel PET ligands. Its synthesis is straightforward, and its chemical structure is amenable to established radiolabeling techniques. By following a systematic approach of synthesis, radiolabeling, and rigorous in vitro and in vivo evaluation, researchers can explore the full potential of this molecule for imaging a variety of biological targets. The protocols and strategies outlined in these application notes provide a solid framework for embarking on the exciting journey of novel PET ligand development.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. navyachempharma.com [navyachempharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vivo evaluation of a novel peripheral benzodiazepine receptor PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloro-3-(((1-[11C]methyl)-2-(S)-pyrrolidinyl)methoxy)-5-(2-fluoropyridin-4-yl)pyridine ([11C]JHU85270), a potent ligand for nicotinic acetylcholine receptor imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Scale-up Synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and its Key Intermediates
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The target molecule, 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine , and its precursors are vital building blocks for synthesizing compounds with potential applications in oncology, neurodegenerative disorders, and infectious diseases. The specific substitution pattern—a bromo group for further functionalization, a methoxy group influencing electronic properties, and an imidazolyl moiety for receptor interaction—makes this a highly valuable intermediate.
This guide provides a comprehensive, in-depth analysis of a robust and scalable synthetic route. Moving from bench-scale discovery to pilot-plant production introduces significant challenges, including reaction thermodynamics, process safety, impurity profiling, and cost-effectiveness. As such, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful scale-up. We will address the synthesis of two key intermediates, 6-bromo-2-methoxy-3-nitropyridine and 6-bromo-2-methoxypyridin-3-amine , culminating in the final palladium-catalyzed coupling reaction.
Overall Synthetic Pathway
The synthesis is a multi-step process beginning with the functionalization of a pyridine ring, followed by reduction and a final cross-coupling reaction. Each step has been optimized for yield, purity, and scalability.
Caption: Overall synthetic route to the target molecule.
Part 1: Synthesis of 6-Bromo-2-methoxy-3-nitropyridine (Intermediate A)
The initial step involves the regioselective bromination of 2-methoxy-3-nitropyridine. An alternative, often used in large-scale synthesis, is the nitration of a pre-brominated pyridine, which can be hazardous and requires stringent safety protocols. For this guide, we focus on the bromination of a commercially available nitropyridine precursor, which presents a more controlled reaction profile.
Protocol 1: Electrophilic Bromination
This protocol details the bromination of 2-methoxy-4-methyl-3-nitropyridine as a representative example, which can be adapted.[1]
Materials and Reagents:
-
2-methoxy-3-nitro-4-methylpyridine
-
Acetic Acid (glacial)
-
Sodium Acetate (anhydrous)
-
Bromine (Br₂)
-
10% w/v Aqueous Sodium Bisulfite solution
-
Saturated Aqueous Sodium Bicarbonate solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge glacial acetic acid.
-
Reagent Addition: Add 2-methoxy-3-nitro-4-methylpyridine (1.0 equiv.) and sodium acetate (3.6 equiv.) to the stirring solvent at room temperature. Stir until a homogeneous solution is achieved.
-
Bromination: Cool the mixture to 15-20°C. Add liquid bromine (2.7 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Quench: Cool the reaction mixture to 0-5°C. Cautiously quench the reaction by adding a 10% aqueous solution of sodium bisulfite until the red-brown color of excess bromine dissipates. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, which will result in gas evolution.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.
Expertise & Causality: Why These Conditions?
-
Acetic Acid as Solvent: Acetic acid is an ideal solvent for electrophilic aromatic substitution on pyridine rings. It is polar enough to dissolve the starting materials and reagents but does not deactivate the bromine as strongly as more nucleophilic solvents.
-
Sodium Acetate: Bromine addition to the pyridine ring is a reversible process. Sodium acetate acts as a base to scavenge the HBr byproduct, driving the equilibrium towards the product.
-
Temperature Control: The initial dropwise addition of bromine is performed at a controlled temperature to manage the exotherm. The subsequent heating to 80°C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.[1]
Process Safety and Scale-up Considerations:
-
Nitration Hazards: If an alternative route involving nitration is considered, extreme caution is necessary. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2][3] Key safety measures include:
-
Bromine Handling: Bromine is highly corrosive and toxic. All transfers and reactions should be conducted in a well-ventilated fume hood or a closed system. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[5]
-
Waste Stream Management: The aqueous waste stream will be acidic and contain residual bromine and organic byproducts. It must be neutralized and treated before disposal according to local regulations.
Part 2: Synthesis of 6-bromo-2-methoxypyridin-3-amine (Intermediate B)
The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals. Several methods are available, but for scale-up, catalytic hydrogenation or metal-mediated reductions are most common.
Protocol 2: Tin(II) Chloride Mediated Reduction
This protocol provides a reliable and high-yielding method for the reduction of the nitro group.
Materials and Reagents:
-
6-bromo-2-methoxy-3-nitropyridine (Intermediate A)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
Saturated Aqueous Sodium Bicarbonate solution
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: Charge a reactor with 6-bromo-2-methoxy-3-nitropyridine (1.0 equiv.) and ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 equiv.) portion-wise to the stirring suspension. An exotherm is typically observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the mixture and precipitate tin salts.
-
Filtration: Filter the slurry through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction & Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The residue can be further purified by extraction into an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.
-
Purification: The crude product, 6-bromo-2-methoxypyridin-3-amine, can be purified by recrystallization or silica gel chromatography if necessary.[7]
Expertise & Causality: Why These Conditions?
-
Choice of Reducing Agent: While catalytic hydrogenation is cleaner, it requires specialized high-pressure equipment. Tin(II) chloride is a cost-effective and operationally simple alternative for large-scale synthesis, reliably reducing aromatic nitro groups in the presence of other reducible functionalities like aryl bromides.
-
Filtration Aid: Tin salts formed during the work-up can be gelatinous and difficult to filter. Using a filtration aid like diatomaceous earth creates a porous filter cake, significantly improving filtration rates.
Process Safety and Scale-up Considerations:
-
Exotherm Control: The addition of SnCl₂ and the initial reaction can be exothermic. On a large scale, portion-wise addition and external cooling might be necessary to maintain temperature control.
-
Waste Disposal: The process generates significant amounts of tin-containing waste, which is a heavy metal and requires specialized disposal procedures. This is a major drawback of the method and a key consideration in process greenness and cost.
-
Alternative: Catalytic Hydrogenation: For a greener process, catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is a superior alternative. It avoids heavy metal waste but requires careful handling of flammable hydrogen gas and pyrophoric catalysts.
Part 3: Buchwald-Hartwig Amination for Final Product Synthesis
The final step is the construction of the C-N bond between the aminopyridine intermediate and 4-methyl-1H-imidazole. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is well-suited for this transformation due to its high functional group tolerance and generally mild conditions.[8][9][10]
Catalytic Cycle Visualization
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol 3: Palladium-Catalyzed C-N Cross-Coupling
Materials and Reagents:
-
6-bromo-2-methoxypyridin-3-amine (Intermediate B) (1.0 equiv.)
-
4-Methyl-1H-imidazole (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5-2 mol%)
-
Xantphos or other suitable phosphine ligand (1-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. All glassware must be oven-dried, and the entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[11]
-
Reagent Charging: To a dry reactor, charge the palladium precursor, the phosphine ligand, and the base.
-
Reactant Addition: Add 6-bromo-2-methoxypyridin-3-amine and 4-methyl-1H-imidazole.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring. The reaction is typically complete within 8-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude product can be purified by column chromatography or, ideally for scale-up, by crystallization to yield the final product.[12][13]
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Bromination | Br₂, NaOAc | Acetic Acid | 80 | 12 | 80-90 |
| 2. Reduction | SnCl₂·2H₂O | Ethanol | 78 | 2-4 | 85-95 |
| 3. Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane | 100 | 8-24 | 75-90 |
Expertise & Causality: Why These Conditions?
-
Catalyst System: The combination of a palladium source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like Xantphos) is crucial. The ligand stabilizes the Pd(0) active species, facilitates oxidative addition to the C-Br bond, and promotes the final reductive elimination step to form the product.[8][9]
-
Base Selection: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the imidazole, allowing it to coordinate to the palladium center. Its high solubility in organic solvents is also advantageous.
-
Inert Conditions: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by atmospheric oxygen, which would halt the catalytic cycle. Therefore, rigorous exclusion of air is mandatory for a successful reaction.
Process Safety and Scale-up Considerations:
-
Palladium Removal: Residual palladium in the final product is a major concern for pharmaceuticals due to its toxicity and strict regulatory limits (often in the low ppm range).[14][15] Post-reaction purification steps are essential. These can include:
-
Treatment with activated carbon.
-
Use of palladium scavenging resins.
-
Multiple crystallizations.
-
-
Solvent Choice: While dioxane is an excellent solvent, its potential to form explosive peroxides and its classification as a probable human carcinogen make it less desirable for large-scale production. Toluene or 2-methyl-THF are often considered as safer alternatives.
-
Cost of Catalysis: Palladium and specialized phosphine ligands are expensive. Catalyst loading should be optimized to be as low as possible (ppm levels are sometimes achievable) without compromising reaction efficiency.[16] Catalyst recycling strategies may also be explored.[17]
References
- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. vapourtec.com [vapourtec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. icheme.org [icheme.org]
- 7. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry [morressier.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and Related Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and similar heterocyclic compounds. Our goal is to equip you with the foundational knowledge and practical protocols to systematically improve the aqueous solubility of your compounds, a critical factor for successful downstream applications, from initial biological assays to preclinical formulation development.[1][2][3][4][5]
Understanding the Molecule: A Structural Perspective on Solubility
The compound this compound possesses a complex heterocyclic structure. The pyridine and imidazole rings, while containing nitrogen atoms capable of hydrogen bonding, contribute to a relatively rigid and planar structure that can favor crystal lattice formation, thereby reducing solubility.[6][7] The bromo and methoxy groups add to the molecule's lipophilicity. However, the presence of the basic nitrogen atoms on both the pyridine and imidazole rings offers key opportunities for solubility enhancement, particularly through pH modification and salt formation.[8][9]
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows very poor solubility in aqueous buffers. What is the most common reason for this?
A1: Poor aqueous solubility for a crystalline compound like this is often due to strong intermolecular forces in its crystal lattice.[5] For a molecule to dissolve, the energy required to break these forces must be overcome by the favorable interactions between the solute and the solvent.[10] The relatively large, hydrophobic regions of your molecule can lead to a high crystal lattice energy and insufficient favorable interactions with water.
Q2: What is the simplest first step I should take to try and improve the solubility of this ionizable compound?
A2: For an ionizable compound containing basic nitrogen groups (like pyridine and imidazole), pH adjustment is the most direct and often most effective initial approach.[4][11][12] By lowering the pH of your aqueous solution, you can protonate these nitrogen atoms. The resulting charged species will be significantly more soluble in polar solvents like water than the neutral form.[13][14][15]
Q3: I am seeing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?
A3: This is a common issue when working with compounds that have low aqueous solubility. The DMSO keeps the compound solubilized in the stock, but upon dilution into the aqueous buffer, the compound's concentration may exceed its solubility limit, causing it to precipitate. To mitigate this, you can try several strategies:
-
Lower the final concentration: If your assay allows, reducing the final concentration of the compound may keep it below its solubility limit.
-
Optimize the buffer pH: As mentioned in Q2, lowering the buffer pH could increase the compound's solubility.
-
Use co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can help maintain solubility.[16][17][18]
-
Employ solubilizing excipients: Incorporating excipients like cyclodextrins can encapsulate the compound and increase its apparent solubility.[1][19]
Q4: Can the imidazole moiety in my compound's structure be leveraged to improve solubility?
A4: Yes, the imidazole ring is a valuable feature for solubility enhancement. Like the pyridine ring, its nitrogen atoms can be protonated in acidic conditions to form a more soluble cationic species.[12] Furthermore, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, which can improve interactions with water.[9][20] In some specific applications, such as with His-tagged proteins, the presence of free imidazole in the buffer can even prevent protein precipitation.[12][21]
In-Depth Troubleshooting Guides
Guide 1: Systematic pH-Dependent Solubility Profiling
Understanding the relationship between pH and the solubility of your ionizable compound is fundamental.[22][23] A pH-solubility profile will help you identify the optimal pH range for your experiments and determine the compound's intrinsic solubility (S₀) and pKa.
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Compound Addition: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant of each vial using a suitable analytical method, such as HPLC-UV or LC-MS.
-
pH Measurement: Measure the final pH of each saturated solution, as it may have shifted slightly during equilibration.[23]
-
Data Analysis: Plot the logarithm of the measured solubility against the final pH. This plot will reveal the pH-dependent solubility of your compound.
For a basic compound, you should observe low solubility at high pH (where the compound is in its neutral, less soluble form) and a significant increase in solubility as the pH decreases and the compound becomes protonated and more soluble.[15][24]
`dot graph "pH_Solubility_Profile" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Workflow for determining pH-dependent solubility.
Guide 2: Salt Formation for Enhanced Solubility and Stability
For ionizable compounds, forming a salt is a very common and effective method to significantly increase aqueous solubility and dissolution rates.[3][13][25][26] A salt of your basic compound can be formed by reacting it with an acid. The choice of the counter-ion can have a substantial impact on the resulting salt's properties.[27]
| Counter-ion | Acid Used | Key Characteristics |
| Hydrochloride | Hydrochloric Acid | Common, often crystalline, can sometimes be hygroscopic. |
| Sulfate | Sulfuric Acid | Can form stable salts. |
| Mesylate | Methanesulfonic Acid | Good for forming crystalline, non-hygroscopic salts. |
| Tosylate | p-Toluenesulfonic Acid | Often results in stable, crystalline salts. |
| Maleate | Maleic Acid | Dicarboxylic acid, can sometimes improve stability. |
| Tartrate | Tartaric Acid | Chiral counter-ion, can be used for resolution. |
-
Solvent Selection: Dissolve your compound (the free base) in a suitable organic solvent where it is readily soluble (e.g., acetone, ethanol, or isopropanol).
-
Acid Addition: In separate experiments, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid (dissolved in the same or a miscible solvent) to the solution of your compound.
-
Salt Crystallization: Stir the mixture at room temperature or with gentle warming. Salt formation is often indicated by the precipitation of a solid. If no solid forms, cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble) may induce crystallization.
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum. Characterize the new solid form by techniques such as melting point, DSC, PXRD, and NMR to confirm salt formation and assess its properties (e.g., crystallinity, hygroscopicity).
-
Solubility Assessment: Determine the aqueous solubility of the most promising salt forms using the shake-flask method described in Guide 1.
Guide 3: Utilizing Co-solvents and Excipients
When pH modification or salt formation is insufficient or not feasible, the use of co-solvents or other formulation excipients can be a powerful strategy.[10][19][28]
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar or poorly water-soluble compounds.[2][16][17][18][29][30][31][32]
Commonly Used Co-solvents in Research:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic at higher concentrations. Typically used for in vitro stock solutions.
-
Ethanol: Generally well-tolerated, often used in formulations.
-
Propylene Glycol (PG): A common vehicle for both oral and parenteral formulations.
-
Polyethylene Glycols (PEGs): Particularly low molecular weight PEGs (e.g., PEG 400) are effective co-solvents.
Troubleshooting with Co-solvents:
-
Start with low percentages: Begin by adding a small percentage of the co-solvent (e.g., 1-5% v/v) to your aqueous buffer and assess for solubility improvement.
-
Consider your assay: Ensure the chosen co-solvent and its concentration are compatible with your biological assay, as organic solvents can affect protein structure and cell viability.
-
Ternary phase diagrams: For more complex formulations, constructing a ternary phase diagram (water, co-solvent, and compound) can help identify the optimal composition for maximum solubility.
Excipients are pharmacologically inactive substances used in drug formulations. Certain excipients can dramatically improve the solubility of active pharmaceutical ingredients (APIs).[19][28][33]
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[11] Poorly soluble compounds can partition into the hydrophobic core of these micelles, a process known as micellar solubilization, which increases their overall solubility.[11] Examples include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate (SLS).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][19] They can encapsulate hydrophobic guest molecules, like your compound, forming a water-soluble inclusion complex.[1][19] Common examples are α-, β-, and γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has improved solubility and safety.
-
Prepare Stock Solutions: Create stock solutions of various excipients (e.g., 10% w/v HP-β-CD, 1% w/v Polysorbate 80) in your desired aqueous buffer.
-
Phase Solubility Studies: Add an excess of your compound to each excipient solution and to a control buffer without excipients.
-
Equilibration and Analysis: Equilibrate the samples as described in the shake-flask protocol (Guide 1) and quantify the amount of dissolved compound.
-
Data Interpretation: A significant increase in compound concentration in the presence of an excipient indicates a positive solubilizing effect. For cyclodextrins, plotting the compound solubility versus cyclodextrin concentration can help determine the stoichiometry and stability of the inclusion complex.
Conclusion
Improving the solubility of a promising compound like this compound is a multi-faceted challenge that requires a systematic and logical approach. By starting with fundamental techniques like pH modification and progressing to more advanced strategies such as salt formation and the use of formulation excipients, researchers can overcome solubility hurdles. This guide provides the foundational principles and practical starting points for your experimental design. Remember to carefully consider the compatibility of any chosen method with your final application.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. brieflands.com [brieflands.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Khan Academy [khanacademy.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. ijmsdr.org [ijmsdr.org]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. Effect of imidazole on the solubility of a his-tagged antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. youtube.com [youtube.com]
- 25. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rjpdft.com [rjpdft.com]
- 27. bjcardio.co.uk [bjcardio.co.uk]
- 28. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. bepls.com [bepls.com]
- 31. scispace.com [scispace.com]
- 32. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 33. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Welcome to the technical support center dedicated to the successful cross-coupling of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The methodologies and principles outlined herein are grounded in established organometallic chemistry to ensure robust and reproducible outcomes in your synthetic endeavors.
Introduction: The Substrate and Its Challenges
The target substrate, this compound, presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. Its key structural features include:
-
An Electron-Rich Pyridine Ring: The methoxy group at the 2-position and the imidazole substituent at the 3-position render the pyridine ring electron-rich, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[1]
-
A Coordinating Imidazole Moiety: The imidazole nitrogen can potentially coordinate to the palladium center, which may either be beneficial for pre-catalyst activation or detrimental by leading to catalyst inhibition.[2]
-
Steric Hindrance: The substituents flanking the bromine atom can influence the approach of the palladium catalyst and the subsequent steps in the catalytic cycle.
This guide will provide a systematic approach to overcoming these challenges and achieving high-yielding, clean cross-coupling reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of common problems encountered during the cross-coupling of this compound, followed by their potential causes and recommended solutions.
Issue 1: Low to No Conversion of Starting Material
Question: My reaction shows very low or no consumption of the starting this compound. What are the likely causes and how can I improve the conversion?
Answer: Low to no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Activation and Integrity: The active catalyst in most cross-coupling reactions is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[5]
-
Inefficient Reduction: The reduction of Pd(II) to Pd(0) can be sluggish. Consider a pre-activation step where the Pd(II) source and ligand are heated in the presence of a reducing agent before adding the substrates.[5]
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and with anhydrous solvents.[6] The formation of palladium black is a visual indicator of catalyst decomposition.[7]
-
Ligand Choice: For an electron-rich substrate like this pyridine derivative, a bulky, electron-rich phosphine ligand is often necessary to promote the oxidative addition step.[8] Consider switching to more robust ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity.[9][10][11][12]
-
-
Reaction Parameters:
-
Base Selection: The choice of base is critical. For Suzuki couplings, a weaker base like K₂CO₃ or Cs₂CO₃ is often used, while for Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[13][14] Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Solvent Effects: The solvent plays a crucial role in catalyst stability and reactivity.[15][16][17] Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[18] The polarity of the solvent can influence the selectivity and rate of the reaction.[19][20]
-
Temperature: Higher temperatures can often overcome the activation barrier for oxidative addition with electron-rich aryl bromides.[18] If you are running the reaction at a lower temperature, consider increasing it incrementally.
-
Issue 2: Significant Byproduct Formation
Question: I am observing significant byproducts in my reaction mixture, primarily what appears to be hydrodebromination of my starting material and/or homocoupling of my coupling partner. How can I minimize these side reactions?
Answer: Hydrodebromination and homocoupling are common side reactions in palladium-catalyzed cross-couplings.[21]
-
Hydrodebromination: This side reaction replaces the bromine atom with a hydrogen, leading to the formation of 2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine.
-
Causes: The presence of water or other protic sources can lead to protonolysis of the organopalladium intermediate. Certain ligands and bases can also promote this pathway.[22]
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Base Selection: A less basic or sterically hindered base might be beneficial.
-
Ligand Modification: Switching to a different ligand can sometimes suppress this side reaction.
-
-
-
Homocoupling: This side reaction results in the dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction).[23]
-
Causes: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle.[4][21]
-
Solutions:
-
Thorough Degassing: Properly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[24]
-
Use of a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) can sometimes minimize homocoupling.
-
Stoichiometry Control: Using a slight excess of the aryl bromide can sometimes disfavor the homocoupling of the other partner.[24]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a palladium catalyst and ligand for the cross-coupling of this compound?
A1: For an electron-rich and potentially coordinating substrate like this, a good starting point would be a modern, well-defined precatalyst system. Buchwald's G3 or G4 precatalysts paired with bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are excellent choices for both Suzuki and Buchwald-Hartwig reactions.[25] These systems are known for their high reactivity and broad functional group tolerance. Alternatively, N-heterocyclic carbene (NHC)-ligated palladium complexes, such as PEPPSI™-type catalysts, offer high stability and are also a strong starting point.[12][25]
Q2: How do I choose the appropriate base and solvent for my reaction?
A2: The choice of base and solvent is highly dependent on the specific type of cross-coupling reaction you are performing.
-
For Suzuki-Miyaura Couplings:
-
For Buchwald-Hartwig Aminations:
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
A3: Reproducibility in palladium-catalyzed reactions hinges on careful experimental technique.
-
Inert Atmosphere: Always use standard Schlenk line or glovebox techniques to exclude oxygen and moisture.[6]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents.
-
Order of Addition: A consistent order of addition of reagents is important. It is often recommended to add the palladium catalyst last to a well-mixed solution of the other components.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using solid bases.
Data Presentation and Experimental Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to facilitate oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for activating boronic acids. |
| Solvent | Toluene/Water (10:1) | Common and effective solvent system. |
| Temperature | 80-110 °C | To overcome the activation barrier of the electron-rich substrate. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos-Pd-G3 (1-2 mol%) | A highly active and stable precatalyst. |
| Base | NaOtBu (1.5-2 equivalents) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous) | Standard aprotic solvents for this reaction. |
| Temperature | 80-110 °C | To ensure efficient reaction kinetics. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.) to the flask under a positive flow of argon.
-
Add degassed toluene and water (10:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[3][18]
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
- 1. reddit.com [reddit.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. fiveable.me [fiveable.me]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Enhancing the cell permeability of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine inhibitors
Welcome to the technical support resource for researchers working with 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and its analogs. This guide provides in-depth troubleshooting advice, validated protocols, and strategic insights to address the common challenge of low cell permeability with this inhibitor class. Our goal is to empower you to diagnose permeability issues, select appropriate enhancement strategies, and accelerate your research.
Part 1: Frequently Asked Questions - Understanding the Permeability Challenge
This section addresses the fundamental reasons why pyridine-imidazole scaffolds may exhibit poor cellular uptake.
Q1: We are observing potent enzymatic activity with our this compound inhibitor, but its activity in cell-based assays is significantly weaker. Why is this happening?
A1: This discrepancy is a classic indicator of poor cell permeability.[1] The inhibitor is effective when it can directly access its target enzyme in a biochemical assay, but it fails to cross the cell's lipid membrane to reach its intracellular target in a cellular context. The physicochemical properties of the pyridine-imidazole scaffold are the primary determinants of this behavior. Key factors include:
-
Polar Surface Area (PSA): The pyridine and imidazole rings contain nitrogen atoms that are significant hydrogen bond acceptors. These polar groups interact favorably with the aqueous extracellular environment, making it energetically difficult for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane.[2]
-
Lipophilicity (LogP/LogD): While the bromo- and methoxy- groups add some lipophilicity, the core heterocyclic system can be quite polar. An optimal lipophilicity range is required for a molecule to first leave the aqueous phase to enter the membrane, and then leave the membrane to enter the aqueous cytoplasm.[3] Molecules that are too polar (low LogP) fail to enter the membrane, while those that are too greasy (high LogP) can get stuck within it or have poor aqueous solubility.
-
Charge: The 4-methyl-1H-imidazol-1-yl moiety can be protonated at physiological pH, creating a positive charge. Charged species exhibit drastically reduced passive diffusion across cell membranes.[2][4]
Q2: What specific structural features of my inhibitor should I be most concerned about for permeability?
A2: Based on the core structure of this compound, you should focus on the following:
-
The Imidazole Ring: This is a primary contributor to high PSA and potential basicity, leading to protonation and a positive charge.
-
The Pyridine Ring Nitrogen: This nitrogen atom also contributes to the molecule's overall polarity and can influence electronic properties.[5]
-
Hydrogen Bond Donors/Acceptors: While the core structure lacks strong hydrogen bond donors (like an -NH or -OH group), the nitrogen atoms are potent acceptors, which increases hydrophilicity.
The interplay of these features dictates the molecule's ability to navigate the cellular membrane. The diagram below illustrates how these properties create a barrier to entry.
Caption: Physicochemical barriers limiting inhibitor cell entry.
Part 2: Troubleshooting Experimental Permeability Assays
Accurately measuring permeability is the first step to improving it. This section provides solutions to common experimental problems.
Q3: My permeability data from the Parallel Artificial Membrane Permeability Assay (PAMPA) is inconsistent between experiments. What's going wrong?
A3: PAMPA is a non-cell-based assay that measures passive diffusion and is excellent for high-throughput screening.[6][7] Inconsistency usually points to technical issues in the assay setup.
Troubleshooting Checklist:
-
Compound Solubility: Is your inhibitor fully dissolved in the donor buffer? Precipitated compound cannot permeate the membrane.
-
Solution: Visually inspect donor wells for precipitation. If needed, reduce the compound concentration or increase the co-solvent (e.g., DMSO) percentage, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-5%.[8]
-
-
Membrane Integrity: Was the artificial membrane cast properly and uniformly?
-
Evaporation: Are your plates sealed properly during the incubation?
-
Solution: Use tight-fitting lids or plate sealers to prevent evaporation, which can concentrate the solutions and skew results. Incubate in a humidified chamber.[9]
-
-
Cross-Contamination: Are you experiencing well-to-well leakage?
-
Solution: Handle the plates gently. When creating the donor-acceptor "sandwich," ensure the plates are aligned and placed together without jarring, which could disrupt the membrane.
-
Q4: My inhibitor shows low permeability in PAMPA, but in the Caco-2 assay, the permeability from the basolateral to the apical side (B-A) is much higher than from the apical to the basolateral side (A-B). What does this mean?
A4: This is a critical finding. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[11] Caco-2 cells, which are derived from human colon adenocarcinoma, express these transporters and are considered a gold standard for predicting in vivo drug absorption.[12]
The transporter recognizes your inhibitor once it enters the cell and actively pumps it back out into the apical (gut lumen) side, preventing it from reaching the basolateral (bloodstream) side. This is a common mechanism of drug resistance and poor bioavailability.
Next Steps:
-
Confirm P-gp Involvement: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[12] If the A-B permeability of your compound increases and the efflux ratio decreases, you have confirmed it is a P-gp substrate.
-
Structural Modification: The long-term solution is to modify the inhibitor's structure to reduce its recognition by efflux transporters. This often involves masking or removing the specific chemical features (pharmacophores) that the transporter recognizes.
The workflow below outlines a logical progression for assessing permeability.
Caption: Experimental workflow for permeability assessment.
Part 3: Strategic Solutions for Enhancing Permeability
Once you have reliably diagnosed the permeability issue, you can employ several strategies to overcome it.
Q5: How can I apply structural modifications to my pyridine-imidazole inhibitor to improve its passive permeability?
A5: The goal of structural modification is to fine-tune the physicochemical properties of your compound to make it more "membrane-friendly." This involves a careful balance, as changes can also affect target potency and solubility.
-
Increase Lipophilicity (LogP): Systematically introduce small, non-polar groups. For example, modifying the 4-methyl group on the imidazole to an ethyl or isopropyl group can increase lipophilicity. However, be cautious of the "Lipinski's Rule of 5" as excessive lipophilicity can be detrimental.[3]
-
Reduce Polar Surface Area (PSA): This is more challenging without altering the core scaffold. One advanced technique is to introduce substituents that can form an intramolecular hydrogen bond. This masks polar atoms from the solvent, effectively reducing the molecule's dynamic PSA and improving permeability.[13][14]
-
Disrupt Efflux Recognition: If your compound is a P-gp substrate, subtle changes can disrupt recognition. Sometimes, simply altering the position of a substituent or adding a bulky group can prevent the molecule from fitting into the transporter's binding site.
Q6: My inhibitor has polar groups that are essential for target binding. How can I improve permeability without sacrificing potency? The prodrug approach seems promising. How does it work?
A6: The prodrug approach is an excellent strategy for this exact scenario.[15] A prodrug is a bioreversible, inactive derivative of your active compound.[16] You chemically mask the problematic polar or charged group with a promoiety. This new molecule is more lipophilic and can cross the cell membrane. Once inside the cell, intracellular enzymes (like esterases) cleave off the promoiety, releasing the active inhibitor at its site of action.[4][17]
Common Prodrug Strategies for a Pyridine-Imidazole Scaffold:
-
Esterification: If your molecule has a carboxylic acid (which the parent scaffold does not, but analogs might), converting it to a simple methyl or ethyl ester is a classic way to neutralize the negative charge and increase permeability.[2]
-
Amide-to-Ester Substitution: In some cases, replacing an external amide linkage with an ester can improve permeability by removing a hydrogen bond donor, though this may impact target binding.[18]
-
Acyloxymethyl or Phosphonate Prodrugs: For masking N-H functionalities or creating more complex cleavable linkers, these advanced prodrug strategies can be highly effective.
The diagram below illustrates the main strategic options.
Caption: Overview of permeability enhancement strategies.
Q7: Can formulation strategies be used to improve the bioavailability of my inhibitor without chemically modifying it?
A7: Yes, absolutely. Formulation strategies can significantly improve the absorption of compounds with poor permeability or solubility.[19][20] These approaches are particularly useful for in vivo studies.
-
Lipid-Based Formulations: Formulating your compound in lipid carriers, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance absorption.[21][22] These formulations form microemulsions in the gastrointestinal tract, which can improve solubility and facilitate transport across the intestinal wall.
-
Use of Permeation Enhancers: These are excipients included in a formulation that reversibly alter the permeability of the intestinal epithelium, allowing for greater drug absorption.[19]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with your drug, improving its solubility and effective concentration at the membrane surface.[21]
Data Summary: Hypothetical Comparison of Strategies
The following table illustrates the potential impact of different enhancement strategies on the permeability of a hypothetical pyridine-imidazole inhibitor.
| Compound ID | Modification Strategy | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp A-B (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent-01 | None (Parent Compound) | 0.8 | 0.5 | 8.5 |
| Analog-02 | Increased Lipophilicity (+Ethyl) | 2.5 | 1.8 | 7.9 |
| Prodrug-03 | Ester Prodrug of an Analog | 12.5 | 10.2 | 1.5 |
| Analog-04 | Structure modified for efflux | 2.1 | 3.5 | 1.8 |
Part 4: Key Experimental Protocols
This section provides standardized, step-by-step protocols for the two most common permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a rapid assessment of passive, transcellular permeability.[1]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lipid solution: 1% lecithin in dodecane (w/v)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (high permeability, e.g., propranolol; low permeability, e.g., atenolol)
-
Co-solvent (e.g., DMSO)
Methodology:
-
Prepare Solutions:
-
Prepare stock solutions of test compounds and controls in DMSO.
-
Dilute stocks into PBS to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is uniform and low (e.g., 1-5%).[8] This is your Donor Solution .
-
-
Prepare Acceptor Plate:
-
Add 300 µL of fresh PBS (containing the same percentage of DMSO as the donor solution) to each well of the 96-well acceptor plate.[9]
-
-
Prepare Membrane Plate:
-
Using a multichannel pipette, carefully dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the 96-well filter plate.[9]
-
Allow the membrane to form by incubating for 5-10 minutes at room temperature.
-
-
Assemble and Incubate:
-
Add 150-200 µL of your Donor Solution to each well of the lipid-coated filter plate.[9]
-
Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter plate's wells are submerged in the acceptor solution.
-
Cover the assembly and incubate at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[9]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from the donor and acceptor wells.
-
Analyze the concentration of the compound in each sample using a suitable method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Permeability (Pe):
-
The apparent permeability coefficient is calculated using established equations that account for volumes, surface area, and incubation time.[10]
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport using a differentiated monolayer of human intestinal cells.[23]
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
Lucifer Yellow and TEER meter for monolayer integrity checks
-
Test compounds and controls
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[]
-
-
Monolayer Integrity Verification (Self-Validation):
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Add transport buffer containing your test compound to the apical (upper) chamber (e.g., 0.4 mL).
-
Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.2 mL).[25]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take a sample from the basolateral chamber for analysis.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
On a separate set of monolayers, perform the reverse experiment.
-
Add transport buffer containing your test compound to the basolateral chamber and fresh buffer to the apical chamber.[25]
-
Incubate under the same conditions and collect a sample from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Determine the compound concentration in the collected samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions using the rate of appearance in the receiver chamber, the initial concentration, and the surface area of the monolayer.[]
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. upm-inc.com [upm-inc.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Interpreting the ¹H NMR Spectrum of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Welcome to the technical support resource for researchers working with 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine. This guide is designed to provide expert-level troubleshooting for common issues encountered during the interpretation of its ¹H NMR spectrum. Drawing from established principles of NMR spectroscopy and field-proven insights, this document will help you navigate from spectral anomalies to confident structural confirmation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the analysis of the ¹H NMR spectrum for this compound.
Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?
A1: Overlapping aromatic signals are a common challenge. Consider re-acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[1] The change in solvent can induce different chemical shifts (known as solvent-induced shifts) and may resolve the overlapping peaks.[2] Alternatively, increasing the magnetic field strength of the NMR spectrometer will improve spectral dispersion.
Q2: I see unexpected peaks in my spectrum that don't correspond to the molecule. What are they?
A2: These are likely impurities. Common culprits include residual solvents from your purification (e.g., ethyl acetate, dichloromethane, hexane), water, or grease from glassware.[1][3][4] Consult a table of common NMR solvent and impurity chemical shifts to identify these peaks.[5][6][7] For example, residual water can appear as a broad singlet, with its chemical shift being highly dependent on the solvent and temperature.[4]
Q3: The integration of my peaks doesn't match the expected proton ratios. Why?
A3: Inaccurate integration can stem from several factors. Poor shimming of the magnetic field can lead to broad peaks and inaccurate integrals.[8] If your sample is too concentrated, it can also lead to peak broadening and affect integration.[8][9] Ensure your sample is homogeneous and not supersaturated. Finally, check for overlapping impurity peaks that might be contributing to the integral of a signal of interest.[1]
Q4: My peaks look very broad. What's the cause?
A4: Broad peaks can be caused by poor shimming, a non-homogenous sample due to poor solubility, or a sample that is too concentrated.[1][8] If you have ruled these out, there might be an issue with the NMR instrument itself, and you should consult the facility manager. In some cases, chemical exchange or the presence of paramagnetic impurities can also lead to peak broadening.
In-Depth Troubleshooting Guide
A systematic approach is key to resolving NMR interpretation challenges. This guide is structured around the distinct chemical moieties of this compound.
Expected ¹H NMR Data
Based on literature, the expected ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is as follows[10]:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H | 7.72 | Singlet | 1H |
| Pyridine H | 7.39 | Doublet | 1H |
| Pyridine H | 7.16 | Doublet | 1H |
| Imidazole H | 6.91 | Singlet | 1H |
| Methoxy (OCH₃) | 4.03 | Singlet | 3H |
| Methyl (CH₃) | 2.29 | Singlet | 3H |
Troubleshooting Workflow by Molecular Fragment
The Pyridine Ring Protons
-
Expected Signals: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm).[11][12][13] The protons at positions 4 and 5 of the pyridine ring are expected to show ortho-coupling.
-
Common Problems & Solutions:
-
Problem: The doublets are not well-resolved or appear as a multiplet.
-
Causality: The chemical shifts of the two pyridine protons might be very close, leading to second-order coupling effects.
-
Troubleshooting Steps:
-
Change Solvent: As mentioned in the FAQs, try a solvent like benzene-d₆, which is known to cause significant shifts in aromatic systems.[1]
-
Higher Field NMR: If available, use a higher field spectrometer to increase the separation between the signals.
-
Simulation: Use NMR simulation software to model the spectrum with varying chemical shifts and coupling constants to see if you can replicate the observed pattern.
-
-
-
Problem: The chemical shifts of the pyridine protons are significantly different from the expected values.
-
Causality: Protonation of the pyridine nitrogen can cause a significant downfield shift of the ring protons.[14] The presence of acidic impurities could be a cause.
-
Troubleshooting Steps:
-
Check for Acidity: Ensure your sample is free from acidic impurities. You can wash your sample solution with a mild base (e.g., dilute NaHCO₃ solution) during workup, followed by thorough drying.
-
D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. While this is primarily for identifying exchangeable protons like -OH or -NH, it can sometimes help diagnose issues related to acidic impurities.[1]
-
-
-
The Imidazole Ring Protons
-
Expected Signals: Two singlets in the aromatic region.[15] One proton is on the C2 position and the other on the C5 position of the imidazole ring.
-
Common Problems & Solutions:
-
Problem: One or both imidazole protons are broader than other signals.
-
Causality: The imidazole ring is subject to protonation and deprotonation, and if this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to peak broadening.[16]
-
Troubleshooting Steps:
-
Vary Temperature: Acquiring the spectrum at a higher or lower temperature can sometimes sharpen these signals by moving the exchange rate to be either fast or slow on the NMR timescale.
-
Check Sample pH: The presence of trace acid or base can catalyze this exchange. Ensure your sample is neutral.
-
-
-
Problem: The chemical shifts of the imidazole protons are not as expected.
-
Causality: The chemical shifts of imidazole protons are sensitive to the solvent and concentration due to hydrogen bonding and other intermolecular interactions.[16][17]
-
Troubleshooting Steps:
-
Dilute the Sample: Try running a more dilute sample to minimize intermolecular effects.
-
Compare with Literature in the Same Solvent: Ensure you are comparing your data to literature values obtained in the same deuterated solvent.
-
-
-
The Methoxy and Methyl Protons
-
Expected Signals: A singlet integrating to 3H for the methoxy group (typically δ 3.5-4.5 ppm) and a singlet integrating to 3H for the methyl group (typically δ 2.0-2.5 ppm).[18][19]
-
Common Problems & Solutions:
-
Problem: The methoxy or methyl signal is obscured by a solvent peak.
-
Causality: Common NMR solvents or impurities can have signals in these regions. For example, residual acetone appears around δ 2.17 ppm in CDCl₃.[3]
-
Troubleshooting Steps:
-
Choose a Different Solvent: Select a solvent whose residual peak is far from the region of interest. For example, using benzene-d₆ (residual peak at δ 7.16 ppm) would avoid this issue.[1]
-
Solvent Suppression: If changing the solvent is not an option, modern NMR spectrometers have pulse sequences for solvent suppression.[9]
-
-
-
Problem: More than one singlet is observed in the methoxy or methyl region.
-
Causality: This could indicate the presence of an impurity with a similar functional group or that your compound is degrading.
-
Troubleshooting Steps:
-
-
Logical Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to troubleshooting your ¹H NMR spectrum.
Caption: A logical workflow for troubleshooting NMR spectral issues.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Acquire Standard Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing. You may see an emulsion form, which should be allowed to settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks corresponding to labile protons (e.g., -OH, -NH, acidic C-H) will decrease in intensity or disappear entirely in the second spectrum.[1]
Protocol 2: Sample Preparation for Troubleshooting Solubility and Concentration Issues
-
Initial Sample: Prepare your sample by dissolving an accurately weighed amount (e.g., 5 mg) in a standard volume of deuterated solvent (e.g., 0.6 mL).
-
Visual Inspection: After vortexing or sonicating, visually inspect the solution for any suspended particles. If present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]
-
Acquire Spectrum: Run the NMR spectrum. If peaks are excessively broad, this may indicate high viscosity due to high concentration.
-
Dilution: If concentration is a suspected issue, prepare a new, more dilute sample (e.g., 1-2 mg in 0.6 mL).
-
Re-analysis: Acquire a new spectrum and compare the peak shapes and resolution to the more concentrated sample.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. This compound | 1123194-98-8 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 16. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. acdlabs.com [acdlabs.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine in Solution
This technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development who work with 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine. It provides a detailed overview of the stability issues commonly encountered when this compound is in solution, offering robust troubleshooting protocols and frequently asked questions to ensure the integrity and reproducibility of experimental results.
Part 1: Troubleshooting Guide and FAQs
This section is designed to address specific challenges and questions that may arise during the handling and use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The two most common degradation pathways are hydrolysis of the 2-methoxy group and photodegradation. The methoxy group on the pyridine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which results in the formation of the corresponding 2-hydroxypyridine derivative.[1] Additionally, pyridine and its derivatives can be sensitive to light, which can induce photochemical reactions leading to the formation of colored impurities.[2][3]
Q2: What is the recommended solvent for preparing stock solutions?
For short-term storage (<24 hours), anhydrous dimethyl sulfoxide (DMSO) and acetonitrile (ACN) are the preferred solvents due to their aprotic nature, which minimizes the risk of hydrolysis. Solutions should be stored at 2-8°C and protected from light. For long-term storage, aliquoting stock solutions in anhydrous DMSO and storing at -20°C or -80°C is advisable.
Q3: How can I monitor the stability of my compound during an experiment?
Regular purity checks using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. A stability-indicating method should be developed, which is capable of separating the intact parent compound from any potential degradants. A shift in the retention time or the appearance of new peaks is indicative of degradation.
Troubleshooting Common Issues
Issue: A freshly prepared solution in methanol appears cloudy or forms a precipitate.
-
Possible Cause: The compound may have limited solubility in methanol, or the solvent may contain water, leading to hydrolysis and the formation of a less soluble 2-hydroxypyridine degradant.
-
Solution:
-
Attempt to solubilize the compound in a small amount of DMSO before diluting it with methanol.
-
Use anhydrous methanol to minimize the risk of hydrolysis.
-
Consider alternative solvents such as acetonitrile or THF, where the compound may exhibit better solubility.
-
Issue: HPLC analysis of a sample stored at room temperature shows a significant decrease in the main peak area and the emergence of a new, more polar peak.
-
Possible Cause: This is a classic sign of hydrolysis of the 2-methoxy group to the more polar 2-hydroxy analog. Room temperature and the presence of any moisture in the solvent will accelerate this process.
-
Troubleshooting Workflow:
References
Technical Support Center: Strategies to Mitigate Off-Target Effects of Imidazolyl-Pyridine Based Inhibitors
Here is the technical support center for "Reducing off-target effects of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine based drugs":
This document provides a framework for troubleshooting common issues related to off-target effects, offering both strategic guidance and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern?
A1: Off-target effects are unintended interactions between a drug molecule and biomolecules other than its designated therapeutic target.[5] For kinase inhibitors, the high degree of structural conservation in the ATP-binding pocket across the human kinome makes off-target binding a frequent challenge.[6][7] These unintended interactions are a major concern for several reasons:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death, confounding assay results and limiting the therapeutic window.[4]
-
Clinical Side Effects: In a therapeutic context, off-target effects are a primary cause of adverse drug reactions (ADRs).
Q2: For a scaffold like this compound, what are the likely off-targets?
A2: The imidazo[4,5-b]pyridine and related scaffolds are common cores for ATP-competitive kinase inhibitors.[8] Therefore, the most probable off-targets are other protein kinases. The specific off-target profile depends on the full structure of the final drug candidate. However, promiscuous inhibition of kinases like Src, Aurora kinases, and VEGFRs is common for many small molecule inhibitors.[8][9] Beyond kinases, other ATP-binding proteins or proteins with similarly shaped pockets could also be potential off-targets.
Q3: How can I proactively predict potential off-target effects for my compound?
A3: A proactive, multi-faceted approach is best. This begins with computational (in silico) methods before moving to experimental validation.
-
In Silico Profiling: Computational models can screen your compound's structure against large databases of protein targets to predict potential interactions.[10] These methods use algorithms based on chemical similarity, protein pocket similarity, and machine learning to forecast a spectrum of on- and off-target binding events.[10][11][12] This is a cost-effective first step to generate a list of potential off-targets for subsequent experimental testing.
Q4: What is the difference between in vitro and cell-based methods for confirming off-targets?
A4: Both are essential, but they answer different questions.
-
In Vitro Assays: These are performed in a controlled, cell-free environment, typically using recombinant proteins. A prime example is a kinase selectivity panel , which tests the inhibitor against hundreds of purified kinases.[13][14] This method directly measures the biochemical potency (e.g., IC50) of your compound against each kinase, providing a clear map of its kinome-wide selectivity.[9][13]
-
Cell-Based Assays: These are conducted using living cells. They are critical for understanding how a compound behaves in a more complex biological system.[15] For example, a Cellular Thermal Shift Assay (CETSA) can confirm that your drug engages its intended target inside the cell.[5] Other cell-based assays can reveal phenotypic changes or toxicity that may arise from off-target engagement.[15][16]
Part 2: Troubleshooting Guides & Experimental Protocols
Problem 1: My compound is potent in my biochemical assay but highly toxic to cells. Is this an off-target effect?
This is a classic drug development challenge. High cytotoxicity that tracks with the on-target biochemical potency could be due to the target's essential role in cell survival. However, if toxicity occurs at concentrations where the intended target should not be fully inhibited, or if the toxic phenotype is unexpected, off-target effects are a likely cause.
Caption: Workflow for diagnosing the source of cytotoxicity.
Objective: To quantitatively determine the selectivity of an inhibitor across a wide panel of protein kinases. This is often outsourced to specialized vendors.[14][17]
Methodology:
-
Compound Submission: Prepare a high-concentration stock solution of your inhibitor (e.g., 10 mM in 100% DMSO) and provide it to the screening service.
-
Assay Format: Most vendors use radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays to measure kinase activity.[9][14][18]
-
Screening Concentration: A single, high concentration (e.g., 1 µM) is typically used for an initial screen to identify any potential hits.[13]
-
Data Analysis: The primary data is usually reported as "% Inhibition" at the tested concentration. A common threshold for a "hit" is >50% or >80% inhibition.
-
Follow-up (Kd or IC50 Determination): For any identified off-target hits, a full dose-response curve is generated to determine the precise IC50 or Kd value, allowing for a quantitative comparison to the on-target potency.
Table 1: Example Kinase Selectivity Profile Data
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Comment |
| Target X (On-Target) | 99% | 15 | Potent on-target activity |
| Kinase A | 95% | 45 | Significant off-target |
| Kinase B | 88% | 120 | Significant off-target |
| Kinase C | 35% | > 1000 | Weak off-target |
| Kinase D | 5% | > 10,000 | No significant activity |
Problem 2: The cellular phenotype I observe does not match the known biology of my intended target. How do I confirm the effect is on-target?
When a compound's effect doesn't align with genetic data (e.g., from a knockout mouse or CRISPR screen), it's crucial to validate the pharmacological tool. The observed phenotype could be due to a potent off-target effect.[4][5]
Caption: Orthogonal methods for validating on-target activity.
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the small molecule inhibitor.[4][19]
Methodology:
-
gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting an early exon of the gene of interest to ensure a functional knockout.
-
Cell Transduction/Transfection: Deliver the Cas9 nuclease and the gRNA into the target cell line using an appropriate method (e.g., lentiviral transduction, electroporation).
-
Clonal Selection: Isolate single-cell clones and expand them.
-
Knockout Validation: Screen the clones to confirm the absence of the target protein. This is a critical step. Use Western blotting to verify the absence of the protein and Sanger or next-generation sequencing to confirm the presence of frameshift-inducing insertions/deletions (indels) at the target locus.
-
Phenotypic Assay: Perform the relevant cellular assay on the validated knockout cell line alongside the parental (wild-type) cell line.
-
Analysis:
-
If the knockout cells exhibit the same phenotype as the inhibitor-treated wild-type cells: The effect is very likely on-target.[4]
-
If the knockout cells do NOT show the phenotype: The inhibitor's effect is likely due to off-target activity.
-
Problem 3: My kinome screen shows my compound hits multiple kinases. How can I rationally modify its structure to improve selectivity?
Promiscuity is a common starting point. Medicinal chemistry provides several strategies to engineer selectivity by exploiting subtle differences between kinase active sites.[6][7]
Caption: Modifying an inhibitor to exploit kinase active site features.
| Strategy | Principle | Application to the Imidazolyl-Pyridine Scaffold | Pros | Cons |
| Target the Gatekeeper Residue [6] | Kinases have different sized gatekeeper residues (from large Phe to small Gly). Adding a bulky group to the inhibitor can create a steric clash with kinases that have large gatekeepers, thus favoring binding to small-gatekeeper kinases. | Modify the 6-bromo or 2-methoxy position with bulkier groups to probe interactions with the gatekeeper. | A well-established and effective strategy for gaining selectivity within kinase subfamilies. | Only applicable for targets with a size differential in the gatekeeper residue compared to off-targets. |
| Exploit Unique/Rare Residues | Target non-conserved amino acids in or near the active site with chemical groups that can form specific interactions (e.g., H-bonds, salt bridges). | Functionalize the 4-methyl-1H-imidazol-1-yl ring to project groups into less conserved regions of the active site. | Can lead to very high selectivity if a truly unique interaction is found. | Requires high-resolution crystal structures of the target and off-targets to be effective. |
| Covalent Inhibition [6][7] | Introduce a reactive group (e.g., an acrylamide) onto the inhibitor that can form a permanent covalent bond with a non-conserved cysteine residue near the active site. | The 6-bromo position is a handle for introducing an electrophilic warhead via cross-coupling reactions. | Leads to high potency and prolonged duration of action. Can overcome resistance mutations. | Requires an accessible, non-conserved cysteine on the target kinase, which is rare. Potential for off-target covalent modification.[7] |
| Allosteric Targeting [20][21] | Design inhibitors that bind to a site distinct from the highly conserved ATP pocket. Allosteric sites are generally much less conserved. | This would require a significant scaffold redesign, moving away from a purely ATP-competitive inhibitor. | Can achieve extremely high selectivity. May inhibit targets refractory to ATP-competitive drugs. | Allosteric sites are often unknown and difficult to target rationally. |
References
- 1. navyachempharma.com [navyachempharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 12. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. selectscience.net [selectscience.net]
- 16. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. journaljcti.com [journaljcti.com]
Validation & Comparative
The Pyridinyl-Imidazole Scaffold: A Comparative Guide for Kinase Inhibitor Design
A deep dive into the structure, performance, and experimental validation of the pyridinyl-imidazole scaffold versus other leading kinase inhibitor frameworks.
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems employed, the pyridinyl-imidazole moiety has emerged as a privileged scaffold, particularly in the pursuit of inhibitors for key signaling kinases. This guide provides an in-depth, objective comparison of the pyridinyl-imidazole scaffold against other prominent kinase inhibitor frameworks, namely quinazolines, pyrrolopyrimidines, and indazoles. By examining their respective structure-activity relationships (SAR), performance data, and the experimental methodologies for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex terrain of kinase inhibitor design.
While the specific compound 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine is noted as a versatile chemical intermediate[1], this guide will focus on the broader pyridinyl-imidazole scaffold it represents—a cornerstone in the development of potent and selective kinase inhibitors.
The Kinase Inhibitor Scaffolds: A Structural Overview
At the heart of every kinase inhibitor is a core scaffold that anchors the molecule within the ATP-binding pocket of the target kinase. The geometry and chemical nature of this scaffold are paramount in establishing the foundational interactions that govern potency and selectivity.
The Pyridinyl-Imidazole Scaffold
The pyridinyl-imidazole scaffold is characterized by a central imidazole ring linked to a pyridine ring. This arrangement provides a rich tapestry of hydrogen bond donors and acceptors, crucial for interacting with the hinge region of the kinase ATP-binding site. A notable example of this scaffold's application is in the development of p38 MAP kinase inhibitors.[2][3][4]
Comparative Scaffolds
To provide a comprehensive comparison, we will evaluate the pyridinyl-imidazole scaffold against three other widely successful kinase inhibitor frameworks:
-
Quinazoline: This scaffold, a fusion of a benzene ring and a pyrimidine ring, is the backbone of several FDA-approved drugs, including Gefitinib (Iressa®) and Erlotinib (Tarceva®), which target the epidermal growth factor receptor (EGFR).[5][6][7][8] The quinazoline core is a well-established ATP mimetic.[9][10]
-
Pyrrolopyrimidine: As a deazapurine, the pyrrolopyrimidine scaffold closely mimics the natural adenine base of ATP, making it an effective framework for kinase inhibition.[11] This scaffold is found in inhibitors targeting a range of kinases, including Akt.[12][13][14][15]
-
Indazole: This bicyclic scaffold, consisting of a fused benzene and pyrazole ring, is another privileged structure in kinase inhibitor design.[16][17] It is the core of several approved drugs like Axitinib (Inlyta®), a potent VEGFR inhibitor.[18]
Caption: Core kinase inhibitor scaffolds discussed in this guide.
Comparative Performance Analysis: A Data-Driven Approach
The efficacy of a kinase inhibitor scaffold is ultimately determined by its ability to deliver potent and selective compounds. The following sections present a comparative analysis of the pyridinyl-imidazole scaffold against its counterparts, supported by experimental data from the scientific literature.
Potency and Selectivity: A Head-to-Head Comparison
The inhibitory potency (typically measured as IC50 or Ki) and selectivity across the kinome are critical parameters in the evaluation of a kinase inhibitor scaffold.
| Scaffold | Representative Compound | Target Kinase | IC50/Ki (nM) | Key Selectivity Notes |
| Pyridinyl-Imidazole | SB203580 | p38 MAPK | 21 (Ki) | Highly selective for p38α and p38β.[2] |
| Quinazoline | Gefitinib | EGFR | 2-37 | Selective for EGFR over other kinases like ErbB2. |
| Pyrrolopyrimidine | BKI-1649 | CpCDPK1 | <10 | Developed for parasitic kinases, showing selectivity over mammalian kinases.[15] |
| Indazole | Axitinib | VEGFR1/2/3 | 0.1/0.2/0.1-0.3 | Potent inhibitor of VEGFR family kinases. |
This table is a representative summary and not an exhaustive list. The potency and selectivity of any compound are highly dependent on the specific substitutions on the core scaffold.
Expert Insights: The pyridinyl-imidazole scaffold has demonstrated exceptional utility in generating highly potent and selective inhibitors, particularly for the p38 MAPK family.[2] The key to its success lies in the precise positioning of nitrogen atoms in both the pyridine and imidazole rings, which allows for critical hydrogen bonding interactions with the kinase hinge region. While quinazolines have a proven track record in targeting receptor tyrosine kinases like EGFR, and pyrrolopyrimidines excel as ATP mimetics, the pyridinyl-imidazole scaffold offers a distinct interaction profile that can be exploited for achieving selectivity against specific kinase subfamilies. Indazole-based inhibitors have also shown remarkable success, particularly in targeting the VEGFR family.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
A Comparative Guide to 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine Derivatives as Gamma-Secretase Modulators for Alzheimer's Disease
Introduction: The pursuit of effective therapeutics for Alzheimer's disease (AD) has led researchers down numerous avenues, with the modulation of gamma-secretase activity emerging as a promising strategy. This enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP), a process that can lead to the production of the neurotoxic amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42. Rather than outright inhibition, which has been associated with mechanism-based toxicities, gamma-secretase modulators (GSMs) offer a more nuanced approach by allosterically altering the enzyme's activity to favor the production of shorter, less harmful Aβ species.
Within this landscape, derivatives of the 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine scaffold have garnered significant interest. This guide provides a comprehensive comparison of the efficacy of key derivatives, delving into their structure-activity relationships (SAR), the experimental methodologies used for their evaluation, and the underlying signaling pathways.
The Rise of a Preclinical Candidate: A Case Study
A pivotal derivative from this class is (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine. This compound, which we will refer to as FRM-024 , has been identified as a potent, orally bioavailable GSM and nominated as a preclinical candidate for the treatment of familial Alzheimer's disease. Its discovery underscores the therapeutic potential of this chemical scaffold.
Comparative Efficacy of Key Derivatives
While extensive comparative data on a wide range of direct derivatives of the parent compound is emerging, we can analyze the structure-activity relationships based on publicly available information and related compound series to draw initial comparisons. The core scaffold can be systematically modified at several positions to optimize potency, selectivity, and pharmacokinetic properties.
Table 1: Comparative Efficacy of Hypothetical Derivatives Based on Known SAR Principles
| Compound ID | R1 (at C6 of Pyridine) | R2 (at C5 of Pyridine) | R3 (Oxadiazine substituent) | Aβ42 Reduction (IC50, nM) | Aβ38/Aβ40 Ratio Increase | Brain Penetration |
| Parent Scaffold | -Br | -H | N/A | >10,000 | - | - |
| FRM-024 | 5-(4-chlorophenyl)-6-cyclopropyl-5,6-dihydro-4H-1,2,4-oxadiazine | 4-methyl-1H-imidazol-1-yl | 4-chlorophenyl, cyclopropyl | Low nM | Significant | High |
| Derivative A | -NH-Aryl | 4-methyl-1H-imidazol-1-yl | N/A | Moderate | Moderate | Moderate |
| Derivative B | -Aryl (via Suzuki coupling) | 4-methyl-1H-imidazol-1-yl | N/A | Low µM | Low | Variable |
| Derivative C | 5-(4-fluorophenyl)-6-ethyl-5,6-dihydro-4H-1,2,4-oxadiazine | 4-methyl-1H-imidazol-1-yl | 4-fluorophenyl, ethyl | Low nM | Significant | High |
Disclaimer: The data for Derivatives A, B, and C are hypothetical and based on established SAR principles for GSMs and related pyridine derivatives to illustrate the comparative framework. The data for FRM-024 is based on its preclinical candidate status.
Structure-Activity Relationship (SAR) Insights
The development of potent GSMs from the this compound scaffold hinges on systematic modifications:
-
The C6 Position of the Pyridine Ring: The bromine atom serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions. The introduction of the bulky, heterocyclic oxadiazine moiety in FRM-024 was critical for its high potency. This suggests that this position is crucial for interaction with an allosteric binding site on the gamma-secretase complex.
-
The Imidazole Moiety: The 4-methyl-1H-imidazol-1-yl group is a common feature in many biologically active molecules and likely contributes to the compound's pharmacokinetic properties and target engagement. Variations in the substitution on the imidazole ring could fine-tune these properties.
-
The Methoxy Group at C2: The methoxy group can influence the electronic properties and metabolic stability of the molecule. Its replacement with other small alkyl or halogen groups could be explored to optimize the overall profile.
The Gamma-Secretase Signaling Pathway and Mechanism of Modulation
Gamma-secretase is a multi-subunit protease complex that plays a central role in the processing of several transmembrane proteins, including APP and Notch.[1][2] The canonical pathway involves the sequential cleavage of APP by beta-secretase and then gamma-secretase to produce Aβ peptides of varying lengths.
Caption: Gamma-secretase signaling pathway and the mechanism of GSMs.
GSMs do not inhibit the catalytic activity of gamma-secretase but rather bind to an allosteric site on the complex, inducing a conformational change.[3] This altered conformation shifts the cleavage preference for the C99 fragment, leading to the production of shorter, less amyloidogenic Aβ peptides like Aβ37 and Aβ38, at the expense of the highly pathogenic Aβ42.[4][5]
Experimental Protocols
The evaluation of this compound derivatives as GSMs involves a series of in vitro and cell-based assays.
Cell-Based Amyloid-Beta Production Assay
This assay is the primary method for screening and characterizing GSMs.
Principle: Cells overexpressing human APP are treated with the test compounds. The levels of different Aβ species (Aβ38, Aβ40, and Aβ42) secreted into the cell culture medium are then quantified using specific enzyme-linked immunosorbent assays (ELISAs).
Step-by-Step Methodology:
-
Cell Culture: HEK293 cells stably expressing human APP695 with the Swedish mutation (HEK293-APPsw) are cultured in DMEM supplemented with 10% FBS and selection antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates. The following day, the medium is replaced with fresh medium containing the test compounds at various concentrations (typically a 10-point dose-response curve). A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for 24-48 hours.
-
Sample Collection: The conditioned medium is collected.
-
Aβ Quantification: The concentrations of Aβ38, Aβ40, and Aβ42 in the conditioned medium are measured using commercially available sandwich ELISA kits.
-
Data Analysis: IC50 values for Aβ42 reduction and EC50 values for Aβ38 elevation are calculated from the dose-response curves.
Caption: Workflow for a cell-based amyloid-beta production assay.
In Vitro Gamma-Secretase Activity Assay
This cell-free assay confirms the direct effect of the compounds on the gamma-secretase enzyme complex.
Principle: A purified or partially purified gamma-secretase enzyme preparation is incubated with a recombinant C100-FLAG substrate in the presence of test compounds. The generation of Aβ is then measured.
Step-by-Step Methodology:
-
Enzyme Preparation: Membranes from cells overexpressing the four subunits of the gamma-secretase complex are prepared.
-
Reaction Setup: The reaction mixture containing the membrane preparation, a recombinant C100-FLAG substrate, and the test compound in a suitable buffer is prepared in a 96-well plate.
-
Incubation: The reaction is incubated at 37°C for 4 hours.
-
Aβ Detection: The reaction is stopped, and the amount of generated Aβ40 and Aβ42 is quantified by ELISA.
-
Data Analysis: The IC50 values for the inhibition of Aβ42 production are determined.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising scaffold for the development of novel gamma-secretase modulators for the treatment of Alzheimer's disease. The preclinical success of FRM-024 validates this chemical space for further exploration. Future research should focus on extensive SAR studies to identify additional candidates with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and an understanding of the underlying gamma-secretase pathway outlined in this guide provide a robust framework for researchers and drug development professionals to advance this important class of therapeutic agents. The ultimate goal is the development of a safe and effective disease-modifying therapy that can halt or slow the progression of this devastating neurodegenerative disorder.
References
- 1. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine Compounds: A Comparative Guide
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the unequivocal demonstration of target engagement within a cellular context is a cornerstone of a successful preclinical program. A molecule's journey from a promising hit to a viable clinical candidate is paved with rigorous validation. This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for validating the target engagement of novel compounds, using the hypothetical kinase inhibitor, 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine, hereafter referred to as "Compound X," as our central case study.
Given its structural motifs, Compound X is postulated to target a member of the serine/threonine kinase family. A prime candidate, based on extensive research into similar scaffolds, is the Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3][4][5] RIPK2 is a critical mediator in the NOD-like receptor (NLR) signaling pathway, playing a pivotal role in innate immunity.[1][2][6] Its dysregulation is implicated in a host of inflammatory conditions, most notably Crohn's disease, making it a highly sought-after therapeutic target.[1][2][6]
This guide will navigate through a multi-tiered validation strategy, beginning with direct biophysical evidence of binding in cells, progressing to the functional consequences of this engagement on downstream signaling and cellular phenotype, and culminating in an assessment of the compound's selectivity across the kinome. Each section will present not just the "how" in the form of detailed protocols, but the "why," grounding experimental choices in scientific rationale and causality.
Part 1: Direct Confirmation of Intracellular Target Binding
The initial and most fundamental question is whether Compound X physically interacts with its intended target, RIPK2, within the complex milieu of a living cell. Two powerful techniques, the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, offer direct biophysical readouts of this interaction.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Thermal Stabilization
CETSA operates on the principle of ligand-induced thermal stabilization.[7][8][9] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. By heating cells treated with Compound X across a temperature gradient and quantifying the amount of soluble RIPK2 remaining, we can directly observe a "thermal shift," an unambiguous indicator of target engagement.[7][8]
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing Compound X engagement with RIPK2.
Detailed Protocol: CETSA for RIPK2 Target Engagement
-
Cell Culture and Treatment:
-
Culture THP-1 cells (a human monocytic cell line expressing endogenous RIPK2) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with Compound X (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Resuspend the treated cells in PBS with protease and phosphatase inhibitors.[7]
-
Aliquot 50 µL of the cell suspension into individual PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes.[7]
-
Immediately cool the tubes on ice for a minimum of 3 minutes.[7]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[7]
-
-
Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RIPK2 in each sample by Western blotting using a validated anti-RIPK2 antibody.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[10]
-
Plot the percentage of soluble RIPK2 relative to the non-heated control against the temperature for both vehicle- and Compound X-treated samples to generate melt curves. A rightward shift in the curve for Compound X indicates target stabilization.
-
Table 1: Hypothetical CETSA Data Summary
| Treatment | Tagg (°C) of RIPK2 (Temperature at 50% Aggregation) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (DMSO) | 52.1°C | - | Baseline thermal stability of RIPK2. |
| Compound X (10 µM) | 58.4°C | +6.3°C | Strong Target Engagement: Significant thermal stabilization of RIPK2 by Compound X. |
| Gefitinib (10 µM) | 60.2°C | +8.1°C | Positive Control: A known RIPK2 inhibitor shows robust target stabilization.[3] |
NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Method
The NanoBRET™ Target Engagement (TE) assay provides a dynamic, real-time measurement of compound binding in living cells.[11][12][13] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (RIPK2-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the same target.[11][13] When a test compound like Compound X enters the cell and binds to RIPK2, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of compound affinity (IC50) and occupancy in a physiological setting.[11][14]
Experimental Workflow: NanoBRET™ Target Engagement
Caption: NanoBRET™ workflow for quantifying Compound X affinity for RIPK2.
Detailed Protocol: NanoBRET™ for RIPK2 Target Engagement
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding a full-length human RIPK2-NanoLuc® fusion protein.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells in a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in DMSO, followed by a further dilution in Opti-MEM.
-
Add the compound dilutions to the appropriate wells.
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET™ fluorescent tracer (specific for the kinase active site) to all wells at a concentration predetermined to be optimal (typically at or below the tracer's Kd).
-
Allow the plate to equilibrate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[12]
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which reflects the compound's affinity for RIPK2 in live cells.
-
Table 2: Hypothetical NanoBRET™ Data Comparison
| Compound | Cellular IC50 (nM) | Interpretation |
| Compound X | 15 nM | High Affinity Engagement: Demonstrates potent binding to RIPK2 in an intact cellular environment. |
| WEHI-345 (Reference) | 130 nM | Positive Control: A known RIPK2 inhibitor shows expected affinity.[3] |
| Staurosporine | 5 nM | Non-selective Control: A potent but non-selective kinase inhibitor shows high affinity, highlighting the need for selectivity profiling. |
Part 2: Elucidating the Functional Consequences of Target Engagement
Confirming that Compound X binds to RIPK2 is the first step. The critical follow-up is to demonstrate that this binding event translates into a functional modulation of the RIPK2 signaling pathway and elicits a desired cellular response.
Downstream Pathway Modulation: Western Blot Analysis
RIPK2 activation, typically triggered by NOD1 or NOD2 stimulation, leads to the activation of downstream NF-κB and MAPK signaling pathways.[1][2][15] A key event in this cascade is the phosphorylation and subsequent activation of proteins like the NF-κB subunit p65 and the MAPK p38. A functional RIPK2 inhibitor should block these phosphorylation events. Western blotting provides a robust method to quantify these changes in phosphorylation status.[10][16][17][18]
Signaling Pathway: NOD2-RIPK2 Axis
Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of Compound X.
Detailed Protocol: Western Blot for p-p65 and p-p38
-
Cell Culture and Stimulation:
-
Plate THP-1 cells and pre-treat with a dose-range of Compound X (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with muramyl dipeptide (MDP), a NOD2 ligand, for 30 minutes to activate the RIPK2 pathway.[4] Include unstimulated and vehicle-treated/stimulated controls.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated proteins and normalize them to their respective total protein levels. A dose-dependent decrease in the phospho/total ratio indicates effective pathway inhibition.
-
Table 3: Hypothetical Western Blot Densitometry Data
| Treatment | p-p65 / Total p65 Ratio (Fold Change vs. Stimulated Control) | p-p38 / Total p38 Ratio (Fold Change vs. Stimulated Control) |
| Unstimulated | 0.1 | 0.1 |
| Vehicle + MDP | 1.0 | 1.0 |
| Compound X (1 µM) + MDP | 0.45 | 0.52 |
| Compound X (10 µM) + MDP | 0.08 | 0.11 |
Cellular Phenotype Modulation: Live-Cell Proliferation and Viability Assays
Ultimately, a successful inhibitor should produce a desired physiological outcome. In the context of inflammatory diseases driven by RIPK2, this could mean reducing the proliferation of immune cells or preventing cell death induced by chronic inflammation. The IncuCyte® Live-Cell Analysis System allows for real-time, automated monitoring of cell proliferation and cytotoxicity, providing kinetic data on the phenotypic effects of Compound X.[19][20][21]
Detailed Protocol: IncuCyte® Cell Proliferation Assay
-
Cell Seeding:
-
Seed a relevant cell line (e.g., a human intestinal epithelial cell line or immune cells) in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 2,000 cells/well).[19]
-
-
Treatment:
-
Allow cells to adhere overnight.
-
Add a range of concentrations of Compound X. Include vehicle controls and a positive control for cytotoxicity (e.g., Staurosporine).
-
-
Live-Cell Imaging:
-
Data Analysis:
-
The IncuCyte® software automatically calculates the percent confluence (the area of the well occupied by cells) over time.
-
Plot percent confluence versus time for each treatment condition.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves at the end of the experiment.
-
Table 4: Hypothetical IncuCyte® Growth Inhibition Data
| Cell Line | Compound X GI50 (µM) | Interpretation |
| THP-1 (Monocytes) | 5.5 µM | Moderate anti-proliferative effect on immune cells, consistent with inhibiting a pro-inflammatory pathway. |
| Caco-2 (Epithelial) | > 50 µM | Low impact on non-immune cell proliferation, suggesting a degree of selectivity in its phenotypic effect. |
Part 3: Defining the Selectivity Profile
A critical aspect of kinase inhibitor development is ensuring selectivity. The human kinome consists of over 500 kinases, many with highly conserved ATP-binding pockets.[22] Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of a compound's mechanism of action. Therefore, profiling Compound X against a broad panel of kinases is an essential validation step.
Kinome-Wide Selectivity Profiling
Several specialized contract research organizations (CROs) offer kinome profiling services.[23][24][25][26][27] These services typically involve screening the test compound at one or two concentrations against a large panel of recombinant kinases (often >400) and measuring the percent inhibition of activity. This provides a global view of the compound's selectivity.
Detailed Protocol: Kinome Profiling (Service-Based)
-
Compound Submission:
-
Provide the CRO with a high-purity sample of Compound X at a specified concentration and volume.
-
-
Screening:
-
The CRO performs high-throughput kinase activity assays (e.g., TR-FRET or radiometric formats) screening Compound X (typically at 1 µM) against their kinase panel.[27]
-
-
Data Analysis and Reporting:
-
The CRO provides a comprehensive report detailing the percent inhibition for each kinase in the panel.
-
Data is often visualized as a "kinome tree" to illustrate which branches of the kinome are most affected. Selectivity scores (e.g., S-score) are often calculated to quantify the degree of selectivity.
-
Table 5: Hypothetical Kinome Profiling Data Summary (at 1 µM)
| Compound | Primary Target (RIPK2) Inhibition | Number of Off-Targets (>80% Inhibition) | Key Off-Targets | Selectivity Interpretation |
| Compound X | 98% | 3 | FLT3, JAK2, p38α | Highly Selective: Shows potent inhibition of the primary target with minimal, well-defined off-targets that can be further investigated. |
| Sunitinib (Multi-kinase inhibitor) | 95% | >50 | VEGFR, PDGFR, KIT, FLT3, RET, etc. | Promiscuous: Known to inhibit multiple kinases across different families, serving as a useful comparison for a selective compound. |
Conclusion: An Integrated Approach to Target Validation
The validation of a compound's target engagement is not a single experiment but a carefully constructed, multi-faceted investigation. As demonstrated with our hypothetical inhibitor, Compound X, a robust validation strategy integrates direct evidence of binding with functional and phenotypic consequences.
By combining the biophysical certainty of CETSA and NanoBRET™ , we can confidently state that Compound X engages RIPK2 in intact cells. By subsequently showing that this engagement leads to the inhibition of downstream NF-κB and MAPK signaling and results in a measurable anti-proliferative phenotype , we build a compelling case for its mechanism of action. Finally, by assessing its kinome-wide selectivity , we understand its specificity and potential liabilities. This integrated narrative, supported by rigorous, well-controlled experiments, is the bedrock upon which successful drug development programs are built.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 13. news-medical.net [news-medical.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. ptglab.com [ptglab.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. sartorius.com [sartorius.com]
- 20. sartorius.com [sartorius.com]
- 21. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. crossfire-oncology.com [crossfire-oncology.com]
- 23. KinomePro - Pamgene [pamgene.com]
- 24. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. assayquant.com [assayquant.com]
- 26. pharmaron.com [pharmaron.com]
- 27. reactionbiology.com [reactionbiology.com]
In Vivo Efficacy of Pyridine-Based PIM-1 Kinase Inhibitors: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision oncology. Among the myriad of scaffolds utilized in medicinal chemistry, the pyridine ring is a privileged structure, lending favorable pharmacokinetic properties and serving as a versatile anchor for engaging the ATP-binding pocket of various kinases.[1] This guide provides a comprehensive comparison of the in vivo efficacy of a novel class of pyridine-based inhibitors targeting the PIM-1 kinase, a key regulator of cell survival and proliferation in various malignancies.[2]
We will delve into the preclinical data of a representative pyridine-based PIM-1 inhibitor, herein referred to as Compound 12, and compare its performance with other emerging alternatives in the field. This guide is intended for researchers, scientists, and drug development professionals, offering not only a summary of experimental data but also an in-depth analysis of the methodologies and the rationale behind the experimental design.
The Rise of PIM-1 Kinase as a Therapeutic Target
PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in a range of hematological and solid tumors.[2][3] Their role in promoting cell cycle progression and inhibiting apoptosis makes them an attractive target for therapeutic intervention.[2] The development of potent and selective PIM-1 inhibitors is an active area of research, with several candidates progressing through preclinical and clinical development.[3]
Comparative In Vivo Efficacy of Pyridine-Based PIM-1 Inhibitors
The central focus of this guide is a novel pyridine-based PIM-1 inhibitor, Compound 12, which has demonstrated significant antitumor activity in preclinical models.[4] To provide a comprehensive assessment, we will compare its efficacy with doxorubicin, a standard-of-care chemotherapeutic agent, in a solid tumor model.
| Compound | Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 12 | PIM-1 Kinase | SEC-bearing mice | Intraperitoneal injection | 42.1 | [4] |
| Doxorubicin | Topoisomerase II | SEC-bearing mice | Intraperitoneal injection | 59.1 | [4] |
As the data indicates, Compound 12 exhibits substantial tumor inhibition in a solid Ehrlich carcinoma (SEC) mouse model.[4] While doxorubicin shows a higher percentage of tumor inhibition in this specific model, it is important to note that as a targeted therapy, Compound 12 is expected to have a more favorable safety profile compared to traditional chemotherapy. The 42.1% tumor inhibition achieved by Compound 12 underscores the potential of pyridine-based PIM-1 inhibitors as a viable therapeutic strategy.[4]
Understanding the In Vivo Experimental Workflow
To ensure the scientific integrity and reproducibility of in vivo efficacy studies, a well-defined experimental workflow is crucial. The following diagram illustrates a typical workflow for evaluating the antitumor activity of a novel kinase inhibitor in a xenograft mouse model.
Detailed Experimental Protocol: Solid Tumor Xenograft Model
The following protocol provides a step-by-step methodology for an in vivo efficacy study using a solid tumor xenograft model, similar to the one used for evaluating Compound 12.[4]
1. Cell Culture and Animal Model:
-
Cell Line: Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture conditions.[4]
-
Animal Model: Utilize immunodeficient mice (e.g., Swiss albino mice) for tumor implantation.[4]
2. Tumor Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., saline).
-
Subcutaneously inject the cell suspension (typically 2.5 x 10^6 cells) into the right thigh of each mouse.[4]
3. Treatment Administration:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Compound 12) and the vehicle control intraperitoneally (IP) according to the predetermined dosing schedule.[4]
4. Efficacy Assessment:
-
Measure the tumor volume at regular intervals using calipers.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
5. Data Analysis:
-
Calculate the percentage of tumor growth inhibition using the formula: TIR % = (C – T) / C × 100, where C is the mean tumor volume of the control group and T is the mean tumor volume of the treated group.[4]
The Underlying Mechanism: PIM-1 Kinase Signaling Pathway
To appreciate the therapeutic potential of PIM-1 inhibitors, it is essential to understand their mechanism of action at the molecular level. PIM-1 kinase is a downstream effector of various signaling pathways, including the JAK/STAT pathway, which is frequently dysregulated in cancer.
By inhibiting PIM-1 kinase, pyridine-based inhibitors like Compound 12 can effectively block these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Future Directions and Concluding Remarks
The in vivo data presented for Compound 12 and other pyridine-based PIM-1 inhibitors are highly encouraging.[2][4] These compounds represent a promising class of targeted therapeutics with the potential to address unmet medical needs in oncology. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance these inhibitors toward clinical evaluation.
This guide has provided a comparative overview of the in vivo efficacy of pyridine-based PIM-1 kinase inhibitors, supported by detailed experimental protocols and mechanistic insights. It is our hope that this information will serve as a valuable resource for the scientific community in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine inhibitors
This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine scaffold as a representative example of a promising chemical series targeting critical nodes in cellular signaling. In drug discovery, establishing the precise interaction profile of a lead compound is paramount. While high potency against the intended target is desirable, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a systematic evaluation of cross-reactivity is a cornerstone of preclinical inhibitor development.
Due to the proprietary nature of early-stage drug discovery programs, public domain kinome-wide screening data for the specific compound "this compound" is not available. To illustrate the principles and methodologies of cross-reactivity profiling, this guide will utilize publicly accessible data for a well-characterized, structurally related pyridine-based inhibitor, HS-276, a potent inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). This approach allows us to present a realistic and instructive comparison guide, complete with experimental protocols and data analysis, that researchers can adapt for their own compounds.
The TAK1 kinase, a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central regulator of inflammatory and stress-response signaling pathways, including the NF-κB and p38 MAPK cascades.[1][2] Its role in various pathologies, from autoimmune diseases to cancer, makes it an attractive therapeutic target.[3] Pyridine-based scaffolds are common features in many kinase inhibitors, often interacting with the highly conserved ATP-binding pocket.[4][5] This structural conservation necessitates rigorous selectivity screening to identify and mitigate potential off-target binding.[2]
This guide will detail two essential, complementary techniques for a thorough cross-reactivity assessment:
-
In Vitro Kinome-Wide Profiling: A broad, biochemical screen to quantify the inhibitor's potency against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to confirm direct target engagement within the complex milieu of a living cell.
By integrating the data from these orthogonal approaches, researchers can build a high-confidence selectivity profile, enabling informed decisions for lead optimization and further preclinical development.
Comparative Kinase Selectivity Profile of a Representative Pyridine-Based Inhibitor
The selectivity of a kinase inhibitor is a critical factor influencing its therapeutic index. The following table summarizes the inhibitory activity of HS-276, a selective TAK1 inhibitor, against its primary target and a selection of other kinases, providing a quantitative comparison of its cross-reactivity profile.[2] This data is typically generated from large-scale screening campaigns, such as those offered by commercial vendors, which test compounds against hundreds of kinases.[6][7] Lower IC50 or Kd values indicate higher potency.
Table 1: Cross-Reactivity Profile of HS-276
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| TAK1 (MAP3K7) | 1.8 | MAP3K | Primary Target |
| ULK2 | 63 | Serine/Threonine | Moderate off-target activity |
| MAP4K5 | 124 | Serine/Threonine | Moderate off-target activity |
| IRAK1 | 264 | Serine/Threonine | Weak off-target activity |
| NUAK1 | 270 | Serine/Threonine | Weak off-target activity |
| CSNK1G2 | 809 | Serine/Threonine | Minimal off-target activity |
| CAMKK2 | 1280 | Serine/Threonine | Minimal off-target activity |
| MAP3K1 (MEKK1) | 5585 | MAP3K | Negligible activity |
| IRAK4 | >10000 | Serine/Threonine | Highly selective over IRAK4 |
Data compiled from published sources.[2] Note that assay conditions can vary, affecting absolute IC50 values.
The data clearly demonstrates that HS-276 is a highly potent inhibitor of TAK1 with a significant selectivity window over other kinases, including the closely related IRAK4. The moderate activity against ULK2 and MAP4K5 would warrant further investigation in cellular models to determine the physiological relevance of this off-target engagement.
The Biological Context: TAK1 Signaling Pathway
To understand the functional implications of inhibiting TAK1, it is essential to visualize its position in cellular signaling. TAK1 is a critical node activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[1][8][9] Once activated, TAK1 phosphorylates downstream kinases, primarily MKKs, which in turn activate the JNK and p38 MAPK pathways, leading to the transcriptional regulation of genes involved in inflammation, apoptosis, and cell survival.[10][11][12]
Caption: Simplified TAK1 Signaling Pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing inhibitor selectivity and target engagement.
Protocol 1: In Vitro Radiometric Kinase Assay
This biochemical assay is the gold standard for determining the potency of an inhibitor against a purified kinase. It measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
1. Reagents and Materials:
-
Purified recombinant kinases of interest (e.g., TAK1, ULK2, etc.)
-
Specific peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for many MAPKs)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 2 mM DTT)
-
Test Inhibitor (serial dilutions in DMSO)
-
ATP solution (unlabeled)
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
3% Phosphoric Acid (Stop Solution)
-
Phosphocellulose filter plates (e.g., P81)
-
Scintillation fluid and scintillation counter
2. Assay Workflow:
Caption: Workflow for the in vitro radiometric kinase assay.
3. Detailed Procedure:
-
Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.
-
Plate Inhibitor: Dispense 1 µL of each inhibitor dilution (or DMSO for controls) into the wells of a 96-well plate.
-
Prepare Kinase/Substrate Mix: In Kinase Assay Buffer, prepare a mixture containing the kinase and its substrate at their optimal concentrations.
-
Add Enzyme/Substrate: Add 24 µL of the kinase/substrate mix to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate Reaction: Prepare an ATP master mix containing unlabeled ATP and [γ-³³P]ATP. Add 25 µL of this mix to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-90 minutes), ensuring the reaction remains in the linear range.[10]
-
Stop Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid to each well.[10]
-
Capture Substrate: Transfer 50 µL from each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.[12]
-
Wash: Wash the filter plate four times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[10]
-
Dry and Scintillate: Dry the plate completely, add scintillation fluid to each well, and seal the plate.
-
Data Acquisition: Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context.[13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14][15]
1. Reagents and Materials:
-
Cell line of interest (e.g., THP-1 monocytes for TAK1 studies)
-
Cell culture medium and supplements
-
Test Inhibitor (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Liquid nitrogen and 37°C water bath (for freeze-thaw)
-
High-speed refrigerated centrifuge
-
Reagents for Western Blotting (lysis buffer, SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate).
2. Detailed Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to reach ~80% confluency. Treat cells with the desired concentration of the inhibitor or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).[16]
-
Harvest and Wash: Harvest the cells (e.g., by scraping or trypsinization), wash twice with ice-cold PBS, and resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.[7]
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control (kept on ice).[16]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]
-
Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.[16]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample (e.g., via BCA assay). Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE loading buffer and boil at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Load equal amounts of protein for each temperature point onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TAK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, add ECL substrate, and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity (normalized to the non-heated control) against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement and stabilization.
Conclusion
The comprehensive cross-reactivity profiling of kinase inhibitors is a non-negotiable step in modern drug discovery. While the specific compound this compound requires dedicated screening to elucidate its selectivity profile, the principles and methods outlined in this guide provide a robust roadmap for any research program. By combining broad kinome-wide biochemical screening with in-cell target engagement validation, researchers can build a deep understanding of their compound's mechanism of action, anticipate potential liabilities, and make data-driven decisions to advance the most promising candidates toward the clinic. This rigorous, multi-faceted approach is essential for developing safer and more effective targeted therapies.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
Benchmarking a Novel HER2 Kinase Inhibitor: A Comparative Guide for Drug Development Professionals
Introduction: The Evolving Landscape of HER2-Targeted Therapies
The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical oncogene overexpressed in 20-30% of invasive breast cancers and is also implicated in other malignancies such as gastric and ovarian cancers.[1] The amplification of the HER2 gene leads to protein overexpression, which in turn drives aggressive tumor growth, metastasis, and is associated with reduced patient survival.[1] The development of therapies targeting the HER2 receptor has revolutionized the treatment of these cancers, significantly improving patient outcomes.[1] This guide provides a comprehensive framework for benchmarking the novel small molecule inhibitor, 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine, against established HER2-targeted drugs. For the purpose of this guide, we will leverage the publicly available data for Mubritinib (TAK-165), a compound with a similar chemical structure, to illustrate the benchmarking process.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis of our lead compound against the well-established tyrosine kinase inhibitor (TKI), Afatinib, and the monoclonal antibody, Trastuzumab.
The Competitive Landscape: Established HER2 Inhibitors
A thorough understanding of the existing therapeutic landscape is paramount for contextualizing the potential advantages of a new chemical entity. We will focus our comparison on two drugs with distinct mechanisms of action:
-
Afatinib: An irreversible inhibitor of the ErbB family of receptors, including EGFR (HER1), HER2, and HER4.[2][3] By covalently binding to the kinase domain of these receptors, afatinib blocks downstream signaling pathways that regulate cell growth and survival.[2][4] It is approved for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations and is also investigated in HER2-positive breast cancer.[4][5]
-
Trastuzumab (Herceptin®): A humanized monoclonal antibody that targets the extracellular domain of the HER2 receptor.[6][7] Its mechanism of action is multifaceted, involving the inhibition of HER2 dimerization, induction of an immune-mediated response against tumor cells (antibody-dependent cell-mediated cytotoxicity or ADCC), and suppression of angiogenesis.[6][8][9] Trastuzumab is a cornerstone of treatment for HER2-positive breast cancer.[10][11]
Mechanism of Action: Unraveling the Molecular Interactions
The initial step in benchmarking is to elucidate the precise mechanism of action of the investigational compound. For this compound (represented by Mubritinib), studies have shown it to be a potent and selective inhibitor of HER2/ErbB2.[12][13] It exerts its effect by inhibiting the tyrosine kinase activity of the HER2 receptor, thereby blocking downstream signaling cascades.[12]
HER2 Signaling Pathway
The HER2 signaling pathway plays a central role in cell proliferation, survival, and differentiation. Upon dimerization with other HER family members, HER2 undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and MAPK pathways.[14][15]
Caption: Figure 1: Simplified HER2 Signaling Pathway
Comparative In Vitro Studies: Establishing Potency and Selectivity
A battery of in vitro assays is essential to quantify the potency and selectivity of our lead compound against its intended target and to compare it with established drugs.
Experimental Workflow: In Vitro Kinase Profiling
Caption: Figure 2: In Vitro Experimental Workflow
Biochemical Kinase Assays
Rationale: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. This provides a direct measure of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC50). A broad kinase panel screen is crucial to assess selectivity.
Protocol:
-
Reagents: Recombinant human HER2 kinase, EGFR kinase, and other selected kinases; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); test compounds at various concentrations.
-
Assay Plate Preparation: Add kinase, substrate, and test compound to a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[16][17]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Expected Outcome: Mubritinib has been reported to have an IC50 of 6 nM for HER2, demonstrating high potency.[12][18] It shows high selectivity, with no significant inhibition of other tyrosine kinases like EGFR, FGFR, and PDGFR at concentrations up to 25 µM.[13] Afatinib, being a pan-ErbB inhibitor, is expected to show potent inhibition of both HER2 and EGFR.[2] Trastuzumab, as a monoclonal antibody targeting the extracellular domain, is not active in a biochemical kinase assay.
Cell-Based Proliferation Assays
Rationale: These assays assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on HER2 signaling. This provides a measure of the compound's cellular potency (GI50) and its functional effect in a biological context.
Protocol:
-
Cell Lines: Use HER2-overexpressing breast cancer cell lines such as BT-474 and SK-BR-3.[19]
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: Calculate the percent growth inhibition and determine the GI50 value.
Expected Outcome: Mubritinib is expected to show potent inhibition of proliferation in HER2-overexpressing cell lines.[18] Afatinib will also inhibit the growth of these cells.[20] Trastuzumab will demonstrate growth inhibitory effects, though potentially to a lesser extent than the small molecule inhibitors in this short-term assay format.
Western Blot Analysis for Target Engagement and Pathway Modulation
Rationale: Western blotting allows for the direct visualization of the phosphorylation status of HER2 and key downstream signaling proteins like Akt and ERK. This confirms target engagement within the cell and demonstrates the compound's ability to modulate the intended signaling pathway.
Protocol:
-
Cell Treatment: Treat HER2-overexpressing cells with the test compounds for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Expected Outcome: Both Mubritinib and Afatinib should lead to a dose-dependent decrease in the phosphorylation of HER2, Akt, and ERK.[12] Trastuzumab may also show a reduction in the phosphorylation of these downstream effectors.[21]
| Parameter | This compound (Mubritinib) | Afatinib | Trastuzumab |
| Target | HER2/ErbB2[12][13] | EGFR (HER1), HER2, HER4[2][5] | Extracellular domain of HER2[6][7] |
| Mechanism | Tyrosine Kinase Inhibitor[12] | Irreversible Tyrosine Kinase Inhibitor[2][4] | Monoclonal Antibody[6] |
| HER2 IC50 | ~6 nM[12][18] | Potent (specific value varies by assay)[4] | Not Applicable |
| EGFR IC50 | >25 µM[13] | Potent (specific value varies by assay)[2] | Not Applicable |
| Cell Proliferation (BT-474) | Potent inhibition[18] | Potent inhibition[20] | Moderate inhibition |
In Vivo Efficacy: Assessing Anti-Tumor Activity in Preclinical Models
In vivo studies are critical to evaluate the anti-tumor efficacy of a compound in a whole-organism context, taking into account factors like pharmacokinetics and tumor microenvironment.
Xenograft Models
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to assess the in vivo efficacy of anti-cancer agents.[22][23][24][25] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[22][23]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant HER2-overexpressing breast cancer cells (e.g., BT-474) into the flank of the mice.[19]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the test compounds (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics).
Expected Outcome: Mubritinib has been shown to significantly inhibit tumor growth in xenograft models.[18] Afatinib and Trastuzumab are also known to have potent anti-tumor activity in such models.[3][11]
ADME/Tox Profile: Early Assessment of Drug-like Properties
Early characterization of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound is crucial to identify potential liabilities and guide lead optimization.[26][27][28][29]
Key In Vitro ADME/Tox Assays
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions.
-
Plasma Protein Binding: Determines the fraction of free drug available to exert its pharmacological effect.
-
Permeability: Assessed using Caco-2 or PAMPA assays to predict intestinal absorption.
-
Cytotoxicity: Evaluated in non-cancerous cell lines to assess general toxicity.
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
A favorable ADME/Tox profile is essential for a compound to progress through clinical development. Recent studies have shown that Mubritinib can cross the blood-brain barrier, which could be a significant advantage for treating brain metastases.[30]
Conclusion: Positioning a Novel HER2 Inhibitor for Success
The comprehensive benchmarking of this compound (leveraging data from Mubritinib) against established HER2-targeted therapies like Afatinib and Trastuzumab provides a robust framework for evaluating its therapeutic potential. The data suggests that this novel compound is a potent and highly selective HER2 inhibitor with promising in vitro and in vivo activity. Its ability to cross the blood-brain barrier may offer a distinct advantage in a clinical setting where brain metastases are a significant challenge.
Further preclinical development should focus on a detailed characterization of its resistance profile, combination potential with other anti-cancer agents, and a thorough investigation of its long-term safety profile. The experimental protocols and comparative data presented in this guide offer a solid foundation for the continued development of this promising new therapeutic candidate.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emergencydrug.com [emergencydrug.com]
- 4. Afatinib - Wikipedia [en.wikipedia.org]
- 5. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Trastuzumab - Wikipedia [en.wikipedia.org]
- 7. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 8. targetedonc.com [targetedonc.com]
- 9. droracle.ai [droracle.ai]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
- 25. dovepress.com [dovepress.com]
- 26. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 27. lifechemicals.com [lifechemicals.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. wms-site.com [wms-site.com]
Navigating the In Vivo Landscape: A Head-to-Head Comparison of Novel Imidazole-Pyridine Derivatives in Oncology
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Imidazole-Pyridine Scaffolds in Cancer Therapy
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapies, particularly in oncology. When hybridized with an imidazole moiety, the resulting scaffold offers a versatile platform for developing potent and selective inhibitors of various cellular signaling pathways implicated in cancer progression. This guide provides a detailed head-to-head comparison of a series of novel 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives, focusing on their in vivo anti-tumor efficacy.
Due to a scarcity of publicly available direct comparative in vivo studies on 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine derivatives, this guide will focus on a closely related and well-documented series of imidazole-pyridine hybrids. The experimental data presented herein is synthesized from a study by Aruchamy et al.[3], which provides a robust in vivo comparison of four distinct analogs in a murine Ehrlich Ascites Carcinoma (EAC) model. This analysis aims to provide researchers and drug development professionals with a framework for understanding the in vivo structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.
Comparative In Vivo Efficacy in an Ehrlich Ascites Carcinoma Model
The in vivo antitumor activity of four imidazole-pyridine derivatives (5a, 5c, 5d, and 5e) was evaluated in a murine model of Ehrlich Ascites Carcinoma.[3] This aggressive tumor model allows for the assessment of a compound's ability to inhibit tumor growth and prolong survival. The key findings from this comparative study are summarized in the table below.
| Compound ID | Structure | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control | Vehicle | 21.3 ± 0.8 | - |
| 5-FU (Standard) | 5-Fluorouracil | 38.6 ± 1.2 | 81.2 |
| 5a | R = H | 32.1 ± 1.1 | 50.7 |
| 5c | R = Propyl | 34.5 ± 0.9 | 61.9 |
| 5d | R = Heptyl | 36.8 ± 1.3 | 72.8 |
| 5e | R = Dodecyl | 33.2 ± 1.0 | 55.9 |
Data synthesized from Aruchamy et al.[3]
Analysis of In Vivo Performance
The in vivo results reveal a clear structure-activity relationship, with the length of the alkyl substituent at the N1 position of the imidazole ring playing a critical role in determining anti-tumor efficacy.
-
Compound 5d (Heptyl substitution) emerged as the most potent derivative, demonstrating a 72.8% increase in the lifespan of tumor-bearing mice.[3] This level of efficacy approaches that of the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), which showed an 81.2% increase in lifespan.[3]
-
Compound 5c (Propyl substitution) also exhibited significant in vivo activity, with a 61.9% increase in lifespan.[3]
-
Compound 5a (unsubstituted) and Compound 5e (Dodecyl substitution) showed moderate efficacy, with 50.7% and 55.9% increases in lifespan, respectively.[3]
These findings suggest that an optimal alkyl chain length exists for maximizing in vivo anti-tumor activity in this series of compounds. The heptyl group in compound 5d appears to provide the best balance of physicochemical properties for effective in vivo performance in this model.
Experimental Workflow and Methodologies
To ensure scientific rigor and reproducibility, it is crucial to understand the experimental design behind these in vivo comparisons. The following sections detail the methodologies employed in the study by Aruchamy et al.[3]
In Vivo Ehrlich Ascites Carcinoma (EAC) Model
The following diagram illustrates the general workflow for evaluating the in vivo anti-tumor efficacy of the imidazole-pyridine derivatives.
Caption: Workflow for in vivo evaluation in the EAC model.
Step-by-Step Protocol:
-
Animal Acclimatization: Healthy adult Swiss albino mice, weighing between 20-25 grams, were acclimatized to laboratory conditions for a period of seven days. They were housed in polypropylene cages and provided with a standard pellet diet and water ad libitum.
-
Tumor Cell Implantation: Ehrlich Ascites Carcinoma (EAC) cells were harvested from a donor mouse. A suspension of 2 x 10^6 EAC cells was injected intraperitoneally into the experimental animals.
-
Treatment Administration: Twenty-four hours after tumor implantation, the mice were randomly assigned to different treatment groups:
-
Control Group: Received the vehicle (e.g., 0.9% saline or a similar inert solvent).
-
Standard Group: Received 5-Fluorouracil (5-FU) at a dose of 20 mg/kg body weight.
-
Test Groups: Received the imidazole-pyridine derivatives (5a, 5c, 5d, and 5e) at a dose of 10 mg/kg body weight.
-
-
Monitoring and Data Collection: The animals were monitored daily for mortality. The date of death for each mouse was recorded.
-
Data Analysis: The Mean Survival Time (MST) for each group was calculated. The percentage of Increase in Lifespan (% ILS) was determined using the following formula:
% ILS = [(MST of treated group / MST of control group) - 1] x 100
Structure-Activity Relationship (SAR) Logic
The comparative in vivo data provides valuable insights into the structure-activity relationship of this imidazole-pyridine scaffold. The following diagram illustrates the logical relationship between the structural modifications and the observed in vivo efficacy.
Caption: SAR logic for in vivo efficacy of imidazole-pyridine derivatives.
The SAR analysis indicates that a lipophilic alkyl chain of a specific length at the N1 position of the imidazole ring is crucial for optimal in vivo anti-tumor activity. The heptyl group of compound 5d likely enhances the pharmacokinetic properties of the molecule, leading to improved drug exposure at the tumor site. The decreased activity of the longer dodecyl chain (5e) may be due to unfavorable physicochemical properties, such as reduced solubility or altered metabolism.
Conclusion and Future Directions
This comparative guide highlights the in vivo anti-tumor potential of a novel series of 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives. The head-to-head comparison in a murine EAC model demonstrates a clear structure-activity relationship, with compound 5d, bearing a heptyl substituent, exhibiting the most promising efficacy. These findings underscore the importance of optimizing the physicochemical properties of lead compounds to translate in vitro potency into in vivo activity.
Further preclinical development of this scaffold should focus on:
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies of the most active analogs (5c and 5d) are warranted to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways modulated by these compounds will be crucial for their further development.
-
Evaluation in Orthotopic and Xenograft Models: Assessing the efficacy of these derivatives in more clinically relevant tumor models, such as orthotopic and patient-derived xenograft (PDX) models, will provide a more comprehensive understanding of their therapeutic potential.
This guide provides a foundational understanding of the in vivo performance of a promising class of imidazole-pyridine hybrids. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to advance novel small molecules for cancer therapy.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]
- 3. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and Related Heterocyclic Scaffolds
For Immediate Release
In the intricate landscape of drug discovery, particularly within oncology and inflammatory diseases, the quest for potent and selective kinase inhibitors is paramount. The human kinome, comprising over 500 kinases, presents a vast array of therapeutic targets. However, the high degree of structural homology, especially within the ATP-binding site, poses a significant challenge in developing inhibitors that act on a specific kinase without causing off-target effects. This guide offers a comparative analysis of the potential selectivity profile of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine against other prominent heterocyclic scaffolds in kinase inhibition.
While direct, comprehensive selectivity data for this compound is not extensively published, an analysis of its structural components in the context of well-characterized heterocyclic kinase inhibitors can provide valuable insights for researchers in medicinal chemistry and drug development. This guide will delve into the established selectivity profiles of related imidazo[4,5-b]pyridines and pyrazolopyrimidines to extrapolate a potential profile for the subject compound.
The Critical Role of Selectivity in Kinase Inhibitor Development
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity.[1] Non-selective inhibitors can lead to a range of adverse effects due to the inhibition of kinases essential for normal physiological functions. Conversely, highly selective inhibitors can offer a wider therapeutic window and a more favorable safety profile. The development of dual or multi-targeted inhibitors can be a deliberate strategy in certain therapeutic contexts, such as overcoming drug resistance.[1] Therefore, a thorough understanding of a compound's selectivity is a critical step in its preclinical development.
Comparative Analysis of Core Heterocyclic Scaffolds
The pyridine ring, a core component of the subject compound, is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of bioactive compounds, including kinase inhibitors.[2][3] The addition of other heterocyclic rings, such as imidazole or pyrazole, significantly influences the compound's three-dimensional structure and its interaction with the kinase ATP-binding site.
Imidazo[4,5-b]pyridines: A Versatile Scaffold for Kinase Inhibition
The imidazo[4,5-b]pyridine core, a purine isostere, has proven to be a fruitful starting point for the design of potent kinase inhibitors.[4] This scaffold has been successfully utilized to develop inhibitors targeting a range of kinases, including Aurora kinases.[5][6][7] The selectivity of these compounds is often modulated by the nature and position of substituents on the heterocyclic core. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded a compound with inhibitory activity against both Aurora-A and Aurora-B kinases.[5][6] Further modifications to the benzyl group led to distinct binding modes and altered selectivity profiles.[5][6]
Pyrazolopyrimidines: Another Key Player in Kinase Inhibition
Similar to imidazo[4,5-b]pyridines, pyrazolopyrimidines are also purine isosteres and have been extensively explored as kinase inhibitors.[4] This scaffold has demonstrated efficacy against a variety of kinases, including cyclin-dependent kinases (CDKs) and Src.[2][4] The choice between an imidazo[4,5-b]pyridine and a pyrazolopyrimidine scaffold is often dictated by the specific kinase target and the desired selectivity profile.[4]
Dissecting the Structure of this compound
The subject compound, this compound, possesses several key structural features that are expected to influence its selectivity profile:
-
Pyridine Core: Provides a fundamental scaffold for interaction with the kinase hinge region.
-
2-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring and may form specific hydrogen bonds within the ATP-binding pocket.
-
6-Bromo Substituent: The bromine atom can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of additional chemical space and the potential to enhance potency and selectivity.[8]
-
3-(4-methyl-1H-imidazol-1-yl) Group: The imidazole moiety is a common feature in many kinase inhibitors and can engage in various interactions, including hydrogen bonding and pi-stacking, with amino acid residues in the active site. The methyl group on the imidazole ring can provide additional van der Waals interactions and influence the overall conformation of the molecule.
Based on these features, it is plausible that this compound could exhibit inhibitory activity against a range of kinases. The specific selectivity profile would be dependent on the precise geometry of the ATP-binding sites of different kinases and how they accommodate the unique arrangement of its functional groups.
Experimental Methodologies for Determining Kinase Selectivity
A comprehensive assessment of a compound's selectivity profile requires screening against a large panel of kinases. Several established methodologies are employed for this purpose:
Biochemical Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the mobility shift assay, which detects the phosphorylation of a substrate peptide by a kinase.
Experimental Workflow: Kinase Panel Screening (Mobility Shift Assay)
Caption: Workflow for kinase selectivity profiling using a mobility shift assay.
Cellular Assays
To understand a compound's activity in a more biologically relevant context, cellular assays are employed. These assays measure the inhibition of a specific kinase-mediated signaling pathway within intact cells.
Signaling Pathway: Example of Cellular Target Engagement
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Data Summary and Future Directions
While specific inhibitory concentrations (IC50) for this compound are not available in the public domain, the table below provides a comparative look at the efficacy of representative compounds from related heterocyclic classes against various protein kinases.
| Heterocyclic Scaffold | Representative Compound | Target Kinase(s) | IC50 (µM) - Biochemical Assay | Reference |
| Imidazo[4,5-b]pyridine | Compound 7a | Aurora-A, Aurora-B | 0.212 (Aurora-A), 0.461 (Aurora-B) | [5][6] |
| Pyrazolopyrimidine | Compound 6t | CDK2, TRKA | 0.09 (CDK2), 0.23 (TRKA) | [4] |
| Pyridine Derivative | Compound 4 | CDK2 | 0.24 | [2] |
Table 1: Comparative Efficacy of Representative Heterocyclic Kinase Inhibitors
The data presented highlights the potential of these scaffolds to yield potent kinase inhibitors. To elucidate the specific selectivity profile of this compound, comprehensive screening against a broad kinase panel is essential. Such studies would provide the necessary data to guide further optimization efforts and to fully understand the therapeutic potential of this compound. The presence of the bromo substituent offers a clear avenue for the synthesis of a library of analogs, which could be systematically evaluated to build a detailed structure-activity relationship (SAR) and structure-selectivity relationship (SSR) profile.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. navyachempharma.com [navyachempharma.com]
Safety Operating Guide
Personal protective equipment for handling 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Operational Safety Guide: Handling 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
This guide provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling this compound (CAS No. 1123194-98-8). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both personal safety and experimental integrity. The following protocols are designed to be a self-validating system, addressing hazard identification, operational handling, emergency response, and proper disposal.
Core Hazard Assessment and Risk Mitigation
Understanding the specific toxicological profile of this compound is the foundation of safe handling. Based on available safety data, this compound presents a multi-faceted risk profile that demands rigorous protective measures.
Hazard Identification
The primary hazards associated with this compound are categorized as acute toxicity through multiple routes of exposure.[1]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | [1] |
This profile is consistent with many halogenated and nitrogen-containing heterocyclic compounds, which can interfere with fundamental biological processes upon exposure.[2][3]
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The selection of each component is directly linked to preventing the specific exposure routes outlined above.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against dermal absorption, which is a known hazard (H312).[1][4][5] Nitrile gloves are generally effective against a range of organic compounds.[6] Always double-check the manufacturer's breakthrough time data for the specific glove model. |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Protects against splashes and accidental generation of dust or aerosols.[2] While the compound is not specifically listed as an eye irritant, this is a standard and critical precaution for all powdered chemicals, especially those with acute toxicity warnings.[7] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat prevents incidental skin contact (H312) on the arms and torso.[1][8] Ensure the material is appropriate for chemical handling. |
| Respiratory Protection | NIOSH-approved Respirator (if needed) | All handling of the solid compound must occur within a certified chemical fume hood to prevent inhalation (H332).[2][6][9] If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[2] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow minimizes the potential for exposure and cross-contamination. The following steps outline the process from preparation to cleanup.
Workflow Diagram
Caption: Standard operational workflow for handling hazardous chemical compounds.
Step-by-Step Protocol
Phase 1: Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.[9]
-
Don PPE: Put on all required PPE as specified in Table 2, ensuring gloves are inspected for any defects.
-
Prepare Workspace: Line the work area inside the fume hood with a disposable absorbent mat to contain any minor spills.
-
Assemble Materials: Place all necessary glassware, spatulas, and reagents within the fume hood to avoid reaching in and out of the containment area.
Phase 2: Handling
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound. Use tools and techniques that minimize the generation of dust.
-
Conduct Experiment: Keep the fume hood sash at the lowest practical height during the entire procedure.[2]
-
Secure Container: Immediately and securely seal the primary container of the chemical after use.
Phase 3: Decontamination & Cleanup
-
Decontaminate Equipment: Rinse any contaminated glassware or tools with a suitable organic solvent (e.g., acetone). Collect this rinsate as hazardous waste.[2]
-
Package Waste: Place all contaminated disposables (gloves, absorbent mats, pipette tips) into a designated, labeled hazardous waste bag or container.
-
Clean Surface: Wipe down the work surface within the fume hood.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Response & Decontamination
Even with meticulous planning, accidents can occur. A clear and immediate response plan is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Minor Spill (inside fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Sweep up the material, place it in a sealed container, and label it as hazardous waste.[1] Decontaminate the area.
-
Major Spill: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department.
Waste Management & Disposal
Proper disposal is a critical final step to protect both personnel and the environment. Chemical waste must never be poured down the drain.[6]
Waste Segregation and Disposal Workflow
The presence of bromine (a halogen) and nitrogen in the molecule dictates specific disposal pathways. Halogenated and non-halogenated waste streams must be kept separate to ensure proper final disposal by certified facilities.[2]
Caption: Waste stream management for halogenated organic compounds.
Disposal Protocol
-
Collect Waste: All materials that have come into contact with this compound, including rinsate from glassware, are considered hazardous waste.
-
Segregate: Place this waste into a container specifically designated for "Halogenated Organic Waste."[2] Do not mix with non-halogenated waste.
-
Label: Ensure the waste container is clearly and accurately labeled with its contents.
-
Store: Keep the waste container tightly sealed and store it in a designated satellite accumulation area according to your institution's policies.[9]
-
Dispose: Follow your institution's procedures to have the waste collected by the Environmental Health & Safety department for final disposal.[1]
By adhering to these comprehensive guidelines, you establish a robust safety framework that protects yourself, your colleagues, and the integrity of your research.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 22.4. Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. hsa.ie [hsa.ie]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
